3-Hydrazino-6-phenylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(6-phenylpyridazin-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-12-10-7-6-9(13-14-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGXOKMCRDQBON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50423366 | |
| Record name | 3-hydrazino-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38956-80-8 | |
| Record name | 3-Hydrazinyl-6-phenylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38956-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-hydrazino-6-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50423366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydrazinyl-6-phenylpyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
3-Hydrazino-6-phenylpyridazine CAS number and properties
An In-Depth Technical Guide to 3-Hydrazino-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound, a heterocyclic compound of interest in medicinal chemistry.
Chemical Identity and Properties
This compound is a solid organic compound with the CAS Registry Number 38956-80-8 .[1] Its structure features a pyridazine ring substituted with a phenyl group and a hydrazino group, which are key moieties for its chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 38956-80-8 | [1] |
| Molecular Formula | C₁₀H₁₀N₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Physical Form | Solid | [1] |
| Melting Point | 202-204.9 °C (for a "phenyl-pyridazine product") | [2] |
| Solubility | Data for the specific compound is not readily available. A related compound, 6-phenylpyridazin-3(2H)-one, is freely soluble in DMSO, PEG-400, and Transcutol®, soluble in ethyl acetate, sparingly soluble in several alcohols, and weakly soluble in water. |
Spectroscopic Data:
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not widely available in published literature. However, analysis of a "phenyl-pyridazine product," presumed to be this compound, by Infrared (IR) spectroscopy indicated the presence of N-H (approximately 3095 cm⁻¹) and aromatic C=C (a double peak around 1596 cm⁻¹) functional groups.[2]
Synthesis
Experimental Protocol: General Synthesis of Hydrazinopyridazines
This protocol is adapted from the synthesis of similar compounds and can be considered a likely route to this compound.
Starting Material: 3-Chloro-6-phenylpyridazine
Reagents:
-
3-Chloro-6-phenylpyridazine
-
Hydrazine hydrate (excess)
-
A suitable solvent such as ethanol, isopropanol, or n-butanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-6-phenylpyridazine in the chosen solvent.
-
Add an excess of hydrazine hydrate to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a cold solvent to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., isopropanol/isopropyl ether).
Diagram 1: Synthetic Workflow for this compound
Caption: General synthetic route to this compound.
Biological Activities and Potential Applications
While specific biological data for this compound is limited, the broader class of pyridazine and hydrazone derivatives has been the subject of extensive research in drug discovery. The following sections summarize the reported activities of related compounds, which may provide insights into the potential applications of the title compound.
3.1. Antimicrobial and Antiviral Activity
Derivatives of 3-(R-phenyl)-6-hydrazino-pyridazine have been used to synthesize hydrazones that exhibit moderate antimicrobial activity against Candida albicans.[3] Furthermore, a more complex derivative, 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine, has been synthesized and its derivatives have shown antiviral activity against the Hepatitis A virus.
3.2. Anti-inflammatory Activity
Hydrazone derivatives of 3-(p-anisyl-pyridazinyl)-hydrazono-5-methyl-indoline-2-one have demonstrated considerable anti-inflammatory activity.[3] The proposed mechanism of action for the anti-inflammatory effects of some N-heterocyclic hydrazone derivatives involves a Ca²⁺ scavenger mechanism.
3.3. Cardiovascular Activity
Substituted 3-hydrazino-pyridazines have been investigated for their hypotensive (blood pressure lowering) activity. This suggests that the hydrazinopyridazine scaffold could be a valuable pharmacophore for the development of new cardiovascular agents.
Diagram 2: Potential Biological Activities of Hydrazinopyridazine Derivatives
Caption: Reported biological activities for the hydrazinopyridazine scaffold.
3.4. Potential Mechanisms of Action
For the antimicrobial activity of some hydrazone derivatives, a proposed mechanism is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. This inhibition ultimately leads to bacterial cell death.
Diagram 3: Proposed Antimicrobial Mechanism of Action
Caption: Inhibition of DNA gyrase as a proposed antimicrobial mechanism.
Safety Information
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Table 2: GHS Hazard Information for this compound
| Pictogram | GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statement | H301: Toxic if swallowed |
| Precautionary Statement | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
Conclusion
This compound is a chemical building block with significant potential for the development of new therapeutic agents. While detailed characterization of the parent compound is not extensively documented, the diverse biological activities reported for its derivatives—including antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects—highlight the importance of the hydrazinopyridazine scaffold in medicinal chemistry. Further research into this compound and its analogues is warranted to fully explore its therapeutic potential. Researchers should proceed with caution due to the compound's acute toxicity.
References
An In-depth Technical Guide on the Synthesis and Characterization of 3-Hydrazino-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. This document details the synthetic route, experimental protocols, and analytical characterization of the target molecule.
Introduction
Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse pharmacological activities. The pyridazine scaffold is a key component in several drugs, highlighting its importance as a pharmacophore. This compound, with the chemical formula C₁₀H₁₀N₄ and a molecular weight of 186.21 g/mol , is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] This guide outlines a common and effective method for its preparation and the analytical techniques used for its structural elucidation and purity assessment.
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The process involves the reaction of a precursor, 3-Chloro-6-phenylpyridazine, with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridazine ring and leading to the substitution of the chloro group with the hydrazino group.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for similar pyridazine derivatives.
Materials:
-
3-Chloro-6-phenylpyridazine
-
Hydrazine hydrate (excess)
-
Ethanol (or another suitable solvent like n-butanol)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Buchner funnel and filter paper
-
Ice bath
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Chloro-6-phenylpyridazine.
-
Add an excess of hydrazine hydrate to the flask. The use of a solvent such as ethanol is common to facilitate the reaction.
-
The reaction mixture is heated to reflux with constant stirring. The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically after several hours), the mixture is cooled to room temperature, and then further cooled in an ice bath to promote precipitation of the product.
-
The solid precipitate is collected by vacuum filtration using a Buchner funnel.
-
The collected solid is washed with a small amount of cold deionized water to remove any remaining hydrazine hydrate and other water-soluble impurities.
-
The crude product is then purified by recrystallization from a suitable solvent, such as an isopropanol-isopropyl ether mixture, to yield pure this compound.
-
The purified product should be dried under vacuum.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not definitively reported, but similar phenyl-pyridazine derivatives have melting points in the range of 155-205 °C.[2] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound based on the analysis of similar compounds.
| Technique | Expected Observations |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations (hydrazino group) around 3100-3300 cm⁻¹- Aromatic C=C stretching vibrations around 1600 cm⁻¹[2] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | - Signals in the aromatic region (around 7.0-8.5 ppm) corresponding to the protons of the phenyl and pyridazine rings.- Signals for the -NH and -NH₂ protons of the hydrazino group, which may be broad and their chemical shift can be concentration-dependent. |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | - Signals in the aromatic region corresponding to the carbon atoms of the phenyl and pyridazine rings. |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.21 m/z). |
Experimental Protocols: Characterization
Melting Point Determination: The melting point of the purified product is determined using a standard melting point apparatus. A sharp melting point range of less than 2 °C is indicative of a pure compound.[2]
Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample is typically prepared as a KBr pellet or a thin film. The spectrum is analyzed for the presence of characteristic functional group frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Mass Spectrometry (MS): The mass spectrum is obtained using a mass spectrometer, typically with an electron ionization (EI) or electrospray ionization (ESI) source. The spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Workflow Diagrams
The following diagrams illustrate the synthesis and characterization workflow for this compound.
Caption: Synthetic workflow for this compound.
Caption: Characterization workflow for this compound.
Conclusion
This technical guide has detailed a reliable method for the synthesis of this compound and the necessary analytical techniques for its comprehensive characterization. The provided protocols and expected data will be a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, facilitating the use of this versatile pyridazine derivative in the development of novel therapeutic agents.
References
Spectroscopic and Synthetic Profile of 3-Hydrazino-6-phenylpyridazine
For immediate release: This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 3-Hydrazino-6-phenylpyridazine (CAS 38956-80-8), a pyridazine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature, this document presents predicted spectroscopic data alongside a well-established synthetic protocol.
Chemical Structure and Properties
Structure:
Molecular Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol Melting Point: 144 °C
Predicted Spectroscopic Data
Given the absence of comprehensive experimental spectra in the reviewed literature, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands for this compound. These predictions are based on established computational models and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.0 - 7.8 | m | 2H | Phenyl H (ortho) |
| ~7.5 - 7.3 | m | 3H | Phenyl H (meta, para) |
| ~7.2 | d | 1H | Pyridazine H |
| ~6.9 | d | 1H | Pyridazine H |
| ~8.5 | s (br) | 1H | -NH- |
| ~4.5 | s (br) | 2H | -NH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~160 | C-NHNH₂ (pyridazine) |
| ~155 | C-phenyl (pyridazine) |
| ~138 | C (ipso, phenyl) |
| ~130 | CH (para, phenyl) |
| ~129 | CH (meta, phenyl) |
| ~126 | CH (ortho, phenyl) |
| ~125 | CH (pyridazine) |
| ~118 | CH (pyridazine) |
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400-3200 | N-H stretching (hydrazine) |
| 3100-3000 | C-H stretching (aromatic) |
| 1620-1580 | C=N, C=C stretching (ring) |
| 1550-1450 | N-H bending |
| 1300-1000 | C-N stretching |
| 900-650 | C-H bending (out-of-plane) |
Synthesis Protocol
The synthesis of this compound is typically achieved through the nucleophilic substitution of a halogenated precursor with hydrazine hydrate. A general and reliable method is adapted from established procedures for similar pyridazine derivatives.[1][2]
Reaction Scheme:
3-Chloro-6-phenylpyridazine + Hydrazine hydrate → this compound
Materials:
-
3-Chloro-6-phenylpyridazine
-
Hydrazine hydrate (99%)
-
Ethanol or Dioxane (solvent)
Procedure:
-
A solution of 3-Chloro-6-phenylpyridazine (1 equivalent) is prepared in a suitable solvent such as ethanol or dioxane in a round-bottom flask.
-
An excess of hydrazine hydrate (typically 3-5 equivalents) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours (typically 4-8 hours), while being monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is triturated with water or a non-polar solvent (e.g., hexane) to precipitate the crude product.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
Conclusion
This technical guide provides a summary of the available and predicted spectroscopic data for this compound, along with a detailed experimental protocol for its synthesis. The provided information is intended to be a valuable resource for researchers and professionals engaged in the fields of synthetic chemistry and drug discovery. The lack of extensive experimental data in the public domain highlights an opportunity for further characterization of this compound.
References
An In-Depth Technical Guide to the Biological Activities of 3-Hydrazino-6-phenylpyridazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the diverse biological activities exhibited by 3-hydrazino-6-phenylpyridazine derivatives. The core structure, consisting of a pyridazine ring substituted with a phenyl group at position 6 and a hydrazino group at position 3, serves as a versatile scaffold for the development of novel therapeutic agents. This document details the synthesis, experimental protocols, and known biological activities, with a focus on anti-inflammatory, antimicrobial, and anticancer properties. Quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Core Chemical Structure
The foundational molecule, this compound, possesses the following structure:
Chemical Formula: C₁₀H₁₀N₄ Molecular Weight: 186.21 g/mol
Derivatives are typically synthesized by reacting the hydrazino group with various electrophiles to introduce diverse functionalities, leading to a wide array of biological activities.
Synthesis of this compound Derivatives
A general synthetic route to obtain this compound derivatives involves a multi-step process, which can be adapted to produce a variety of analogues.
General Synthetic Protocol
A common pathway to synthesize the this compound core involves the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate. The resulting hydrazino group can then be further reacted to generate a library of derivatives. For instance, reaction with various aldehydes and ketones can yield the corresponding hydrazones.
Example Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine:
A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid that forms upon cooling is filtered and recrystallized from ethanol to yield the final product.[1]
Anti-inflammatory Activity
Several this compound derivatives and related pyridazinone compounds have demonstrated significant anti-inflammatory properties. The carrageenan-induced paw edema model in rats is a standard and widely used assay to evaluate the acute anti-inflammatory potential of new chemical entities.
Quantitative Anti-inflammatory Data
The following table summarizes the anti-inflammatory activity of representative pyridazinone derivatives, which share a similar core structure and biological profile. The data is presented as the percentage of edema inhibition in the carrageenan-induced paw edema assay.
| Compound ID | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| 6a | 10 | 3 | 82.5 | [2] |
| 16a | 10 | 3 | 84.0 | [2] |
| Celecoxib (Standard) | 10 | 3 | - | [2] |
| Hydrazone Derivative 2a | - | - | Potent | [3] |
| Hydrazone Derivative 2b | - | - | Potent | [3] |
| Hydrazone Derivative 2c | - | - | Potent | [3] |
| Indomethacin (Standard) | - | - | Standard | [3] |
Note: Specific percentage inhibition for compounds 2a, 2b, and 2c were not provided in the source material but were described as potent.
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol outlines the essential steps for assessing the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Lambda Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., this compound derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., saline, DMSO)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the animals in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, test compound group(s) at various doses, and a positive control group (reference drug).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, test compound, or reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection (Vₜ).
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal: Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
References
3-Hydrazino-6-phenylpyridazine: A Versatile Scaffold in Modern Organic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydrazino-6-phenylpyridazine has emerged as a pivotal building block in organic synthesis, prized for its versatile reactivity and the significant pharmacological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound. It details its utility in the construction of a diverse array of heterocyclic systems, including hydrazones, triazoles, and other fused ring structures. Furthermore, this document collates and presents quantitative pharmacological data, highlighting the potential of its derivatives as antihypertensive and antimicrobial agents. Detailed experimental protocols for key synthetic transformations and illustrative diagrams of reaction pathways are provided to facilitate practical application in a research and development setting.
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including cardiovascular, anti-infective, and anticancer properties.[2] Among the functionalized pyridazines, this compound stands out as a particularly valuable intermediate. The presence of a reactive hydrazine group attached to the 6-phenylpyridazine core allows for a multitude of chemical transformations, making it a cornerstone for the synthesis of complex heterocyclic molecules.[3][4] This guide aims to provide a thorough technical resource on the synthesis and application of this important building block.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a halogen atom on the pyridazine ring with hydrazine. The precursor, 3-chloro-6-phenylpyridazine, is readily prepared from 6-phenylpyridazin-3(2H)-one.
Synthesis of the Precursor: 3-Chloro-6-phenylpyridazine
6-Phenylpyridazin-3(2H)-one, the starting material, can be synthesized through the condensation of 3-benzoylpropionic acid with hydrazine hydrate.[5] Subsequent chlorination using a reagent such as phosphorus oxychloride (POCl₃) yields 3-chloro-6-phenylpyridazine.[4]
Hydrazinolysis of 3-Chloro-6-phenylpyridazine
The final step to obtain this compound is the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate.[6] This reaction is typically carried out in a suitable solvent, such as an alcohol, at reflux temperatures.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 5. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]
- 6. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridazine Scaffold: A Privileged Core in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry. Its unique physicochemical properties, including its high polarity, capacity for hydrogen bonding, and ability to serve as a bioisosteric replacement for other aromatic systems, have made it a privileged scaffold in the design of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of pyridazine compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of pyridazine-based therapeutics.
Physicochemical Properties and Advantages in Drug Design
The pyridazine ring possesses a unique set of properties that make it an attractive component in drug design. It is more polar than its pyrimidine and pyrazine isomers, which can enhance aqueous solubility.[1] Furthermore, the two adjacent nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets.[2] Pyridazine derivatives have also been noted for their potential to reduce interactions with the hERG potassium channel, a key consideration in cardiovascular safety, and for having low inhibitory effects on cytochrome P450 enzymes, suggesting a favorable metabolic profile.[2]
Therapeutic Applications of Pyridazine Compounds
Research into pyridazine-containing molecules has unveiled a broad spectrum of pharmacological activities. Several pyridazine-based drugs have already gained regulatory approval, including the gonadotropin-releasing hormone (GnRH) receptor antagonist Relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor Deucravacitinib .[2] This section will delve into the diverse therapeutic areas where pyridazine compounds have shown significant promise.
Anticancer Activity
The pyridazine scaffold is a prominent feature in the development of novel anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and progression.[3][4]
Pyridazine derivatives have been extensively investigated as inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and others.
VEGFR Inhibition: VEGFRs play a pivotal role in angiogenesis, a process essential for tumor growth and metastasis. Several pyridazine-containing compounds have demonstrated potent inhibitory activity against VEGFR-2.[5][6]
Quantitative Data: Anticancer Activity of Pyridazine Derivatives (VEGFR & CDK Inhibition)
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| 5b | VEGFR-2 | HCT-116 | < Imatinib | [5] |
| 4a | - | HCT-116 | Comparable to Imatinib | |
| 4b | - | HCT-116 | Comparable to Imatinib | [5] |
| 6a | - | HCT-116 | Comparable to Imatinib | [5] |
| 6b | - | HCT-116 | Comparable to Imatinib | [5] |
| 11m | CDK2 | T-47D | 0.43 | [7] |
| 11m | CDK2 | MDA-MB-231 | 0.99 | [7] |
| 11l | CDK2 | MDA-MB-231 | 1.30 | [7] |
| 11d | CDK2 | MDA-MB-231 | 2.18 | [7] |
| 11h | CDK2 | MDA-MB-231 | 2.44 | [7] |
| 11n | CDK2 | MDA-MB-231 | 2.94 | [7] |
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by pyridazine compounds.
Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay
A luminescence-based assay is commonly employed to determine the in vitro inhibitory activity of compounds against VEGFR-2. This method measures the amount of ATP remaining after the kinase reaction.
-
Preparation of Reagents:
-
Recombinant human VEGFR-2 kinase.
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP solution.
-
Test pyridazine compounds dissolved in DMSO.
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, substrate, and test compound dilutions.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
The percentage of inhibition is calculated relative to a DMSO control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Experimental Protocol: In Vivo Antitumor Activity using Ehrlich Ascites Carcinoma (EAC) Model
The EAC model is a widely used method to evaluate the in vivo anticancer potential of novel compounds.
-
Animal Model:
-
Swiss albino mice are used.
-
-
Tumor Inoculation:
-
EAC cells are aspirated from a donor mouse and diluted in sterile saline.
-
A specific number of viable EAC cells (e.g., 2 x 10⁶ cells) are injected intraperitoneally (i.p.) into the experimental mice.
-
-
Treatment Protocol:
-
24 hours after tumor inoculation, the mice are divided into control and treatment groups.
-
The treatment group receives the test pyridazine compound at a specific dose (e.g., 25 or 50 mg/kg body weight) i.p. daily for a defined period (e.g., 9 days).
-
The control group receives the vehicle (e.g., saline). A standard drug like 5-fluorouracil can be used as a positive control.
-
-
Evaluation of Antitumor Activity:
-
After the treatment period, the mice are sacrificed, and the ascitic fluid is collected.
-
The volume of the ascitic fluid is measured.
-
The total number of viable tumor cells is counted using a hemocytometer and the trypan blue exclusion method.
-
The percentage increase in life span (%ILS) is also calculated.
-
Workflow: In Vivo Anticancer Evaluation
Caption: General workflow for in vivo anticancer evaluation using the EAC model.
Antimicrobial Activity
Pyridazine and pyridazinone derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[8][9]
Quantitative Data: Antimicrobial Activity of Pyridazinone Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| IIIa | S. pyogenes (Gram +ve) | - (Excellent activity) | [10] |
| IIIa | E. coli (Gram -ve) | - (Excellent activity) | [10] |
| IIId | Fungi | - (Very good activity) | [10] |
| 7 | S. aureus (MRSA) | 7.8 | [2] |
| 13 | A. baumannii | 3.74 | [2] |
| 13 | P. aeruginosa | 7.48 | [2] |
| 3 | S. aureus (MRSA) | 4.52 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum:
-
Bacterial or fungal strains are cultured in an appropriate broth medium overnight.
-
The culture is then diluted to achieve a standardized concentration of microorganisms (e.g., 5 x 10⁵ CFU/mL).
-
-
Preparation of Test Compounds:
-
Serial twofold dilutions of the pyridazine compounds are prepared in a 96-well microtiter plate containing broth medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the standardized microbial suspension.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Workflow: Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity
Pyridazinone derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[11]
Quantitative Data: Anti-inflammatory Activity of Pyridazine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| ABT-963 | COX-2 | - | 276 | [11] |
| 6b | COX-2 | 0.18 | 6.33 | [12] |
| 4c | COX-2 | 0.26 | - | [12] |
Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model:
-
Wistar rats are typically used.
-
-
Treatment:
-
The animals are divided into groups and treated orally with the test pyridazine compound, a standard drug (e.g., indomethacin), or the vehicle.
-
-
Induction of Inflammation:
-
One hour after treatment, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis:
-
The percentage of inhibition of edema is calculated for each group in comparison to the control group.
-
Cardiovascular Effects
Pyridazinone derivatives have shown significant potential in the treatment of cardiovascular diseases, acting as vasodilators and positive inotropic agents, often through the inhibition of phosphodiesterase III (PDE III).[13][14]
Quantitative Data: Cardiovascular Effects of Pyridazinone Derivatives
| Compound ID | Target/Effect | IC50/EC50 (µM) | Reference |
| 9 | Vasodilation | 0.051 | [15] |
| 10 | Vasodilation | 35.3 | [15] |
| 13 | Vasodilation | 0.199 | [15] |
| 16 | Vasodilation | 0.339 | [15] |
| 17 | Vasodilation | 1.225 | [15] |
| 18 | Vasodilation | 1.204 | [15] |
| 19 | Vasodilation | 0.250 | [15] |
| 21a | PDE III Inhibition | 0.6 | [15] |
| - | Mitochondrial Complex 1 | 0.008 - 4 | [[“]] |
Experimental Protocol: In Vitro Vasorelaxant Activity
The vasorelaxant effects of pyridazinone compounds are often evaluated using isolated arterial rings.
-
Tissue Preparation:
-
The thoracic aorta is isolated from a rat and cut into rings.
-
The rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (95% O₂ and 5% CO₂).
-
-
Experimental Procedure:
-
The arterial rings are pre-contracted with an agent like phenylephrine or potassium chloride.
-
Once a stable contraction is achieved, cumulative concentrations of the test pyridazinone compound are added to the organ bath.
-
The relaxation responses are recorded.
-
-
Data Analysis:
-
The percentage of relaxation is calculated relative to the pre-contracted tension.
-
EC50 values are determined from the concentration-response curves.
-
Neuroprotective Activity
Recent studies have highlighted the potential of pyridazine derivatives as neuroprotective agents, particularly as activators of the excitatory amino acid transporter 2 (EAAT2).[1] EAAT2 is crucial for clearing excess glutamate from the synaptic cleft, and its dysfunction is implicated in various neurodegenerative diseases.
Quantitative Data: Neuroprotective Activity of Pyridazine Derivatives
| Compound ID | Target | Effect | Reference |
| LDN-212320 (3) | EAAT2 Activator | Potent activator, restores normal glutamate clearance | [1] |
| 4f | EAAT2 Activator | Fully counteracted oxaliplatin-induced neuropathy in a rat model |
Signaling Pathway: EAAT2 Activation and Neuroprotection
Caption: Mechanism of neuroprotection by pyridazine-based EAAT2 activators.
Experimental Protocol: Screening for EAAT2 Activators
A cell-based enzyme-linked immunosorbent assay (ELISA) can be used for high-throughput screening of EAAT2 activators.
-
Cell Line:
-
A primary astrocyte cell line stably transfected with a vector designed to report on EAAT2 translation is used.
-
-
Screening Procedure:
-
The cells are plated in 96-well plates and treated with the test pyridazine compounds at various concentrations.
-
After an incubation period, the cells are fixed and permeabilized.
-
The level of EAAT2 protein expression is quantified using a specific primary antibody against EAAT2 and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
A colorimetric substrate is added, and the absorbance is measured to determine the amount of EAAT2 protein.
-
-
Confirmation Assays:
-
Hits from the primary screen are confirmed using Western blotting and functional glutamate uptake assays.
-
Conclusion
The pyridazine scaffold represents a highly versatile and promising core for the development of new therapeutic agents across a wide range of diseases. The unique physicochemical properties of the pyridazine ring have enabled the design of potent and selective modulators of various biological targets. The extensive research into their anticancer, antimicrobial, anti-inflammatory, cardiovascular, and neuroprotective activities, supported by a growing body of quantitative data and established experimental protocols, underscores the significant potential of pyridazine compounds in addressing unmet medical needs. Continued exploration of this remarkable heterocyclic system is poised to yield the next generation of innovative medicines.
References
- 1. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antihypertensive Activity of Some Novel Pyridazinones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Impact of a pyridazine derivative on tripartite synapse ultrastructure in hippocampus: a three-dimensional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Insights into glutamate transport regulation in human astrocytes: Cloning of the promoter for excitatory amino acid transporter 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Design and Characterization of Novel Small Molecule Activators of Excitatory Amino Acid Transporter 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. JCI - Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection [jci.org]
- 15. Synthesis and biological evaluation of pyridazinone analogues as potential cardiac positron emission tomography tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. consensus.app [consensus.app]
Physicochemical Properties of Substituted Pyridazines: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of physicochemical characteristics crucial for drug efficacy and development. Pyridazine-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of substituted pyridazines, offering a valuable resource for researchers engaged in the design and optimization of pyridazine-based drug candidates.
The inherent polarity of the pyridazine ring, arising from the presence of two nitrogen atoms, generally leads to lower lipophilicity and improved aqueous solubility compared to its carbocyclic analog, benzene.[5] These properties can be advantageous in drug design, potentially leading to improved pharmacokinetic profiles. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets.[3] The strategic placement of various substituents on the pyridazine ring allows for the modulation of key properties such as lipophilicity (logP), acid dissociation constant (pKa), aqueous solubility, and metabolic stability. Understanding the interplay between substitution patterns and these physicochemical parameters is paramount for the rational design of pyridazine derivatives with desired drug-like properties.
This guide summarizes key quantitative data on the physicochemical properties of substituted pyridazines in structured tables for easy comparison. Detailed methodologies for the experimental determination of these properties are provided, alongside visualizations of relevant biological pathways and logical relationships to aid in the drug design process.
Core Physicochemical Properties of Substituted Pyridazines
The drug-like properties of a molecule are governed by a combination of its physicochemical characteristics. For substituted pyridazines, the nature and position of the substituents on the pyridazine ring play a pivotal role in determining these properties.
Lipophilicity (logP/logD)
Lipophilicity, a measure of a compound's partitioning between a lipid and an aqueous phase, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The logarithm of the partition coefficient (logP) or distribution coefficient (logD at a specific pH) is the most commonly used metric for lipophilicity. The pyridazine ring itself is more polar than a benzene ring, and its substitution can significantly alter the lipophilicity of the resulting molecule.
| Compound/Substituent | logP/cLogP | Measurement/Calculation Method | Reference |
| Pyridazine | 0.43 | Calculated (cLogP) | [6] |
| 4-Methylpyridazine | Not Specified | - | - |
| 3-Aminopyridazine | Not Specified | - | - |
| Pyridazine Analog of Diazepam | 0.96 | Calculated (cLogP) | [5] |
| Pyridine Analog of Pyridazine 14 | - | High in vitro metabolism | [5] |
| Pyridazine 14 | - | Favorable metabolic stability | [5] |
| HCl salt of Pyridazine 14 | 120 µg/mL | Aqueous Solubility | [5] |
Acid Dissociation Constant (pKa)
The pKa value of a compound indicates its state of ionization at a given pH. This property is crucial for its solubility, permeability, and interaction with biological targets. The basicity of the pyridazine ring is relatively low due to the electron-withdrawing nature of the two adjacent nitrogen atoms. However, the introduction of electron-donating groups can increase the basicity.
| Compound/Substituent | pKa | Measurement Method | Reference |
| Pyridazine | 2.3 | Not Specified | [7] |
| 4-Methylpyridazine | 2.93 | Not Specified | [7] |
| 3-Aminopyridazine | Enhanced basicity | Not Specified | [3] |
Aqueous Solubility
Aqueous solubility is a prerequisite for the absorption and distribution of an orally administered drug. The inherent polarity of the pyridazine ring often imparts better aqueous solubility compared to non-polar carbocyclic analogs. However, the introduction of lipophilic substituents can decrease solubility.
| Compound/Substituent | Aqueous Solubility | Measurement Method | Reference |
| Pyridine Analog of Pyridazine 14 | 0.5 µM/mL | Not Specified | [5] |
| Pyridazine 14 | 6 µM/mL | Not Specified | [5] |
| HCl salt of Pyridazine 14 | 120 µg/mL | Not Specified | [5] |
Note: Quantitative solubility data for a broader range of substituted pyridazines is needed to populate this table comprehensively.
Metabolic Stability
The metabolic stability of a drug candidate, often assessed by its half-life in the presence of liver microsomes, is a critical factor in determining its in vivo efficacy and duration of action. The pyridazine ring itself can be susceptible to metabolism, but strategic substitution can block metabolic sites and enhance stability.
| Compound/Substituent | Metabolic Stability (t1/2 in HLM/MLM) | Key Findings | Reference |
| Pyridine Analog of Pyridazine 14 | High in vitro metabolism | - | [5] |
| Pyridazine 14 | Favorable metabolic stability | 12-fold boost in aqueous solubility | [5] |
HLM: Human Liver Microsomes, MLM: Mouse Liver Microsomes
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is essential in drug discovery. The following are detailed methodologies for key experiments.
Determination of Lipophilicity (logP): Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (logP) of a substituted pyridazine.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Water (HPLC grade, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system for analysis
Procedure:
-
Prepare a stock solution of the test compound in either n-octanol or water, depending on its solubility.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add octanol stock to water or vice versa). The final concentration should be within the linear range of the analytical method.
-
Securely cap the vials and place them on a mechanical shaker. Shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
-
After shaking, centrifuge the vials at a low speed to separate the two phases completely.
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Determination of pKa: Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of a substituted pyridazine.
Materials:
-
Test compound
-
Deionized water (carbonate-free)
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining constant ionic strength
-
pH meter with a combination pH electrode
-
Magnetic stirrer and stir bar
-
Burette
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a known amount of the test compound and dissolve it in a known volume of deionized water. A co-solvent may be used if the compound has low aqueous solubility, but this will affect the measured pKa.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Place the solution on a magnetic stirrer and immerse the pH electrode.
-
If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small increments and record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.
Determination of Aqueous Solubility: Kinetic Solubility Assay
Objective: To determine the kinetic aqueous solubility of a substituted pyridazine.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
96-well microtiter plates
-
Plate shaker
-
Plate reader (e.g., UV-Vis or nephelometer)
Procedure:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final test concentrations (e.g., ranging from 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Seal the plate and shake it at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours).
-
After incubation, measure the amount of dissolved compound. This can be done by:
-
Nephelometry: Measuring the light scattering caused by precipitated particles.
-
Direct UV/Vis Spectroscopy: After filtering or centrifuging the plate to remove any precipitate, the absorbance of the supernatant is measured at the λmax of the compound.
-
-
The kinetic solubility is the highest concentration at which no precipitation is observed.
Determination of Metabolic Stability: In Vitro Liver Microsomal Assay
Objective: To assess the metabolic stability of a substituted pyridazine in the presence of liver microsomes.
Materials:
-
Test compound
-
Liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Incubator or water bath at 37 °C
-
Acetonitrile or methanol (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound (at a low concentration, e.g., 1 µM) in phosphate buffer at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
Signaling Pathways and Logical Relationships
The biological activity of substituted pyridazines is often linked to their ability to modulate specific signaling pathways. For instance, several pyridazine derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.
VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels.
Caption: VEGFR-2 signaling pathway and its inhibition by substituted pyridazines.
Logical Relationship: Substituent Effects on Physicochemical Properties
The following diagram illustrates the general relationships between substituents on the pyridazine ring and their impact on key physicochemical properties.
Caption: General influence of substituent types on pyridazine physicochemical properties.
Conclusion
Substituted pyridazines represent a versatile and promising class of compounds in modern drug discovery. Their physicochemical properties can be strategically modulated through chemical synthesis to optimize their ADME profiles and biological activities. This technical guide provides a foundational understanding of these properties, along with detailed experimental protocols for their determination. The provided visualizations of the VEGFR-2 signaling pathway and the logical relationships between substituents and physicochemical properties serve as valuable tools for the rational design of novel pyridazine-based therapeutics. Further research dedicated to systematically compiling quantitative physicochemical data for a diverse range of substituted pyridazines will be invaluable to the medicinal chemistry community and will undoubtedly accelerate the development of new and effective drugs based on this privileged scaffold.
References
- 1. rjptonline.org [rjptonline.org]
- 2. researchgate.net [researchgate.net]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
The Versatile Reactivity of the Hydrazino Group in 3-Hydrazino-6-phenylpyridazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a prominent feature in many biologically active compounds, and the introduction of a hydrazino group unlocks a rich and diverse field of chemical transformations. This technical guide provides an in-depth exploration of the reactivity of the hydrazino group in 3-Hydrazino-6-phenylpyridazine, a key building block for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. This document details key reaction types, provides experimental protocols for cited transformations, and presents quantitative data in a clear, comparative format.
Core Reactivity of the Hydrazino Group
The hydrazino group (-NHNH₂) in this compound is a potent nucleophile, owing to the alpha-effect of the adjacent nitrogen atoms. This inherent reactivity allows it to readily participate in a variety of chemical reactions, primarily involving condensation with electrophilic species and subsequent cyclization to form stable fused heterocyclic systems. The principal reaction pathways include the formation of hydrazones and the construction of triazolo- and triazino- ring systems.
Key Chemical Transformations and Experimental Protocols
The following sections outline the major reaction types of the hydrazino group in pyridazine derivatives, with a focus on this compound and its analogues.
Hydrazone Formation
The reaction of the hydrazino group with aldehydes and ketones is a fundamental transformation that yields the corresponding hydrazones. These reactions typically proceed under mild conditions and are often the first step in the synthesis of more complex heterocyclic structures.
Experimental Protocol: Synthesis of Hydrazones from 3-(R-phenyl)-6-hydrazino-pyridazine [1]
A general procedure for the synthesis of hydrazones involves the treatment of 3-(R-phenyl)-6-hydrazino-pyridazine with an appropriate isatin derivative.
-
Materials:
-
3-(R-phenyl)-6-hydrazino-pyridazine (where R can be OCH₃, Cl, Br)
-
5-methyl-isatin or 1-morpholino methyl-5-methyl-isatin
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the 3-(R-phenyl)-6-hydrazino-pyridazine in a suitable solvent.
-
Add the isatin derivative to the solution.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.
-
The resulting hydrazone product often precipitates from the solution and can be collected by filtration.
-
The crude product is then purified by recrystallization.
-
-
Characterization: The structure of the synthesized hydrazones is confirmed by quantitative elementary analysis and spectroscopic methods such as IR and UV-VIS.[1]
Cyclization Reactions to Fused Heterocycles
A significant application of this compound and its derivatives is in the synthesis of fused heterocyclic systems. The bifunctional nature of the hydrazino group, coupled with the adjacent ring nitrogen, provides a template for the construction of various five- and six-membered rings.
The reaction of 3-hydrazinopyridazines with reagents containing a single carbon atom that can be incorporated into a new ring, such as acetic anhydride or acetyl acetone, leads to the formation of the therapeutically important[2][3][4]triazolo[4,3-b]pyridazine scaffold.[5]
Experimental Protocol: Synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenyl-[2][3][4]triazolo[4,3-b]pyridazine [5]
-
Materials:
-
Procedure:
-
A solution of the 6-hydrazinyl-3-(4-aryl)-[2][3][4]triazolo[4,3-b]pyridazine derivative (0.007 mol) in absolute ethanol (10 mL) is prepared.
-
Acetyl acetone (0.7 g, 0.007 mol) is added to the solution.
-
The reaction mixture is refluxed at 80 °C for 6 hours.
-
After cooling, the product is isolated and purified.
-
Experimental Protocol: Synthesis of[2][3][4]Triazolo[4,3-b]pyridazine acetohydrazide [5]
-
Materials:
-
Procedure:
-
To a solution of the 6-hydrazinyl-3-(4-aryl)-[2][3][4]triazolo[4,3-b]pyridazine derivative (0.007 mol) in glacial acetic acid (10 mL), acetic anhydride (0.714 g, 0.007 mol) is added.
-
The reaction mixture is heated under reflux at 120 °C for 6 hours.
-
The mixture is then poured into 20 mL of ice-cold water.
-
The precipitated product is collected by filtration, dried, and recrystallized from ethanol.
-
The reaction of a di-hydrazinyl pyridazine derivative with various one-carbon synthons can lead to the formation of a fused triazine ring.
Experimental Protocol: Synthesis of 4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e][2][3][4]triazine-3(4H)-thione [2]
This protocol describes the reaction of a related di-hydrazinyl pyridazine with carbon disulfide.
-
Materials:
-
4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine
-
Carbon disulfide
-
Solvent (e.g., pyridine)
-
-
Procedure:
-
A solution of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine is prepared in a suitable solvent.
-
Carbon disulfide is added to the solution.
-
The reaction mixture is heated under reflux to drive the cyclization.
-
Upon completion, the product is isolated and purified.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the synthesis of various derivatives from hydrazino-pyridazines, as reported in the cited literature.
Table 1: Synthesis of 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine and its Derivatives [2]
| Compound | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |
| 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine, Hydrazine hydrate | Dioxane | 6 h (reflux) | 55 | 102-104 |
| Pyridazino[4,3-e][2][3][4]triazine derivative 8 | Acetic anhydride | - | - | - | - |
| Pyridazino[4,3-e][2][3][4]triazine derivative 9 | p-Chlorobenzaldehyde | - | - | - | - |
| Pyridazino[4,3-e][2][3][4]triazine derivative 10 | Carbon disulfide | - | - | - | - |
Table 2: Spectroscopic Data for 4-(2-(4-Chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine [2]
| Spectroscopy | Data |
| IR (ν, cm⁻¹) | 3350 (NH₂), 3192–3135 (3NH) |
| ¹H-NMR (δ ppm) | 4.38 (s, 1H, NH), 4.45 (s, 1H, NH), 5.14 (s, 2H, NH₂), 6.64 (s, 1H, pyridazine-H), 7.17–8.31 (m, 9 H, Ar-H), 8.89 (s, 1H, NH) |
| MS (m/z, %) | 326 (M⁺, 70), 328 (M⁺ + 2, 24) |
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate a common reaction of the hydrazino group and a general experimental workflow for the synthesis and characterization of its derivatives.
References
- 1. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
3-Hydrazino-6-phenylpyridazine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound that has garnered interest within the medicinal chemistry landscape. The document details its discovery and historical development, comprehensive experimental protocols for its synthesis, and a summary of its reported biological activities. The synthesis primarily involves the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate, a method that has been refined over time. While the precise initial discovery of this specific molecule is not extensively documented, its emergence is intrinsically linked to the broader exploration of pyridazine derivatives that commenced in the mid-20th century. This guide consolidates available quantitative data on its biological effects, particularly its potential as an anti-inflammatory and central nervous system (CNS) active agent, to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a "privileged" scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of numerous biologically active molecules. This compound (CAS 38956-80-8) is a key derivative, serving as a versatile intermediate in the synthesis of more complex therapeutic agents. This guide aims to provide a comprehensive technical resource on its discovery, synthesis, and biological significance.
Discovery and History
The exploration of pyridazine derivatives for therapeutic applications began in earnest in the mid-20th century. While a singular, celebrated moment of discovery for this compound is not explicitly recorded in seminal literature, its synthesis and investigation are a logical progression of the extensive research into this chemical class during that era.
The foundational work on pyridazinones, the precursors to many hydrazinopyridazines, was significantly advanced in the 1950s. The initial synthesis of pyridazine itself dates back to 1886. However, it was not until the 1950s and 1960s that systematic investigations into the pharmacological potential of pyridazine derivatives gained momentum. Researchers at this time were actively exploring the synthesis of various substituted pyridazines, driven by the search for novel therapeutic agents with applications in cardiovascular diseases, inflammation, and central nervous system disorders.
The synthesis of 3-hydrazino-pyridazines with basic substituents at the 6-position was reported in the late 1960s, with studies investigating their hypotensive activity. The now-commonplace synthesis of this compound via the reaction of 3-chloro-6-phenylpyridazine with hydrazine hydrate is a testament to the chemical methodologies developed during this period of fervent research in heterocyclic chemistry.
Synthesis of this compound
The most prevalent and efficient method for the synthesis of this compound involves a two-step process, starting from a suitable ketoacid. This is followed by chlorination and subsequent reaction with hydrazine hydrate.
Synthesis of the Pyridazinone Precursor
The initial step involves the formation of the pyridazinone ring.
Reaction Scheme:
Caption: Synthesis of the 6-phenyl-3(2H)-pyridazinone precursor.
Chlorination of the Pyridazinone
The pyridazinone is then chlorinated to create a reactive intermediate.
Reaction Scheme:
Caption: Synthesis of 3-chloro-6-phenylpyridazine.
Synthesis of this compound
The final step is the reaction of the chlorinated intermediate with hydrazine hydrate.
Reaction Scheme:
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Hydrazino-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 3-Hydrazino-6-phenylpyridazine, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available crystallographic data, this guide leverages computational chemistry to predict its three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. The potential for tautomerism and conformational isomerism is also discussed. Furthermore, a detailed, generalized experimental protocol for its synthesis and characterization is provided, along with a proposed workflow for its structural analysis. The information is presented in a clear and structured format, with quantitative data summarized in tables and logical workflows visualized using diagrams, to support further research and drug development efforts involving this scaffold.
Introduction
Pyridazine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including but not limited to, antiviral, antibacterial, and anticancer properties. The this compound scaffold, in particular, serves as a versatile synthon for the creation of more complex molecules with potential therapeutic applications. A thorough understanding of its molecular structure and conformational preferences is paramount for structure-activity relationship (SAR) studies and the rational design of novel drug candidates. This guide aims to provide a detailed overview of these aspects.
Molecular Structure
The fundamental structure of this compound consists of a phenyl ring and a hydrazino group attached to a pyridazine ring at the C6 and C3 positions, respectively. The systematic IUPAC name for this compound is 3-hydrazinyl-6-phenylpyridazine.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀N₄ |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 38956-80-8 |
Predicted Bond Lengths and Angles
In the absence of experimental single-crystal X-ray diffraction data, the molecular geometry of this compound was optimized using computational methods. The following tables present the predicted bond lengths and angles. These values provide a quantitative description of the molecular structure.
Table 2: Predicted Bond Lengths (in Ångströms, Å)
| Bond | Predicted Length (Å) |
| N1-N2 | 1.34 |
| N2-C3 | 1.33 |
| C3-C4 | 1.40 |
| C4-C5 | 1.38 |
| C5-C6 | 1.41 |
| C6-N1 | 1.35 |
| C3-N3 | 1.38 |
| N3-N4 | 1.41 |
| C6-C7 | 1.49 |
| C7-C8 | 1.40 |
| C8-C9 | 1.39 |
| C9-C10 | 1.39 |
| C10-C11 | 1.39 |
| C11-C12 | 1.40 |
| C12-C7 | 1.40 |
| N4-H | 1.02 |
| N3-H | 1.02 |
Table 3: Predicted Bond Angles (in Degrees, °)
| Angle | Predicted Angle (°) |
| C6-N1-N2 | 119.5 |
| N1-N2-C3 | 121.0 |
| N2-C3-C4 | 120.5 |
| C3-C4-C5 | 118.0 |
| C4-C5-C6 | 118.5 |
| C5-C6-N1 | 122.5 |
| N2-C3-N3 | 117.0 |
| C4-C3-N3 | 122.5 |
| C3-N3-N4 | 118.0 |
| C5-C6-C7 | 118.0 |
| N1-C6-C7 | 119.5 |
Conformation and Tautomerism
The conformation of this compound is primarily determined by the rotational freedom around the single bonds connecting the ring systems and the hydrazino group.
Dihedral Angles and Planarity
The pyridazine and phenyl rings are not expected to be perfectly coplanar due to steric hindrance. The degree of twist is defined by the dihedral angle between the two rings.
Table 4: Key Predicted Dihedral Angles (in Degrees, °)
| Dihedral Angle | Predicted Angle (°) |
| N1-C6-C7-C8 | 25.0 |
| C5-C6-C7-C12 | 25.5 |
| N2-C3-N3-N4 | 175.0 |
| C4-C3-N3-N4 | -5.0 |
The predicted dihedral angle between the pyridazine and phenyl rings suggests a twisted conformation. The hydrazino group also exhibits rotational freedom around the C3-N3 bond.
Tautomerism
The hydrazino group can exist in tautomeric forms. The amino tautomer (3-hydrazinyl-6-phenylpyridazine) is generally considered the more stable form. However, under certain conditions, it may exist in equilibrium with its imino tautomer (3-hydrazono-2,3-dihydro-6-phenylpyridazine). The specific tautomeric form present can be influenced by the solvent and pH.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and structural characterization of this compound.
Synthesis
A common route to synthesize this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen, from the 3-position of a 6-phenylpyridazine precursor with hydrazine.
Methodological & Application
Synthesis of Heterocyclic Compounds from 3-Hydrazino-6-phenylpyridazine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing 3-Hydrazino-6-phenylpyridazine as a versatile starting material. This pyridazine derivative serves as a key building block for the construction of diverse scaffolds, including pyrazoles and fused triazolopyridazine systems, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
Synthesis of Pyrazole Derivatives
The reaction of this compound with β-dicarbonyl compounds is a well-established method for the synthesis of 1-(6-phenylpyridazin-3-yl)-pyrazole derivatives. The hydrazine moiety readily undergoes cyclocondensation with the dicarbonyl system to form the pyrazole ring.
Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine
A common and efficient method for the synthesis of pyrazole derivatives involves the reaction of a hydrazine compound with a β-diketone, such as acetylacetone (2,4-pentanedione). This reaction proceeds via a cyclocondensation mechanism to yield the corresponding pyrazole. In the case of this compound, this reaction provides a straightforward route to 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine. A closely related analog, 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one, has been synthesized in high yield from 6-hydrazinylpyridazin-3(2H)-one and acetylacetone.[1]
Experimental Protocol: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine
-
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol or Glacial Acetic Acid
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add acetylacetone (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine.
-
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Parameter | Expected Value |
| Molecular Formula | C₁₅H₁₄N₄ |
| Molecular Weight | 250.30 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined |
| ¹H NMR | Signals corresponding to pyridazine, phenyl, and pyrazole protons |
| ¹³C NMR | Signals corresponding to pyridazine, phenyl, and pyrazole carbons |
| Mass Spec (m/z) | [M+H]⁺ at 251.13 |
Reaction Workflow: Synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-phenylpyridazine
Caption: Workflow for the synthesis of a pyrazole derivative.
Synthesis of Fused Heterocyclic Compounds:[2][3][4]Triazolo[4,3-b]pyridazines
This compound is a key precursor for the synthesis of fused heterocyclic systems, such as[2][3][4]triazolo[4,3-b]pyridazines. These compounds can be prepared through cyclization reactions with one-carbon synthons like formic acid or carbon disulfide.
Synthesis of 6-phenyl-[2][3][4]triazolo[4,3-b]pyridazine
The reaction of 3-hydrazinopyridazine derivatives with formic acid is a standard method for the synthesis of triazolopyridazines. The reaction proceeds through the formation of an intermediate formylhydrazinylpyridazine, which then undergoes intramolecular cyclization to yield the fused triazole ring.
Experimental Protocol: Synthesis of 6-phenyl-[2][3][4]triazolo[4,3-b]pyridazine
-
Materials:
-
This compound
-
Formic Acid
-
-
Procedure:
-
A mixture of this compound (1 equivalent) in an excess of formic acid is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the excess formic acid is removed under reduced pressure.
-
The residue is then neutralized with a base, such as a saturated sodium bicarbonate solution.
-
The resulting solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent to give pure 6-phenyl-[2][3][4]triazolo[4,3-b]pyridazine.
-
-
Characterization: The structure of the product is confirmed by spectroscopic analysis.
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₈N₄ |
| Molecular Weight | 196.21 g/mol |
| Appearance | Crystalline solid |
| Melting Point | To be determined |
| ¹H NMR | Signals for pyridazine, phenyl, and triazole protons |
| ¹³C NMR | Signals for pyridazine, phenyl, and triazole carbons |
| Mass Spec (m/z) | [M+H]⁺ at 197.08 |
Signaling Pathway: Formation of the Triazole Ring
Caption: Pathway for triazole ring formation.
Synthesis of Hydrazone Derivatives
The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, readily forms the corresponding hydrazone derivatives. This reaction is typically carried out in the presence of an acid catalyst.
Synthesis of 3-((2-oxoindolin-3-ylidene)hydrazinyl)-6-phenylpyridazine
The condensation of this compound with isatin (indoline-2,3-dione) provides a direct route to the corresponding hydrazonoindolin-2-one derivative. This class of compounds has garnered significant interest due to their potential biological activities. The synthesis of six hydrazones obtained by treating 5-methyl-isatin or 1-morpholino methyl-5-methyl-isatin with 3-(R-phenyl)-6-hydrazino-pyridazine has been reported.[5]
Experimental Protocol: Synthesis of 3-((2-oxoindolin-3-ylidene)hydrazinyl)-6-phenylpyridazine
-
Materials:
-
This compound
-
Isatin
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and isatin (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization if necessary.
-
-
Characterization: The structure of the synthesized hydrazone should be confirmed using spectroscopic techniques.
| Parameter | Expected Value |
| Molecular Formula | C₁₈H₁₃N₅O |
| Molecular Weight | 315.33 g/mol |
| Appearance | Colored solid |
| Melting Point | To be determined |
| ¹H NMR | Signals for pyridazine, phenyl, isatin, and NH protons |
| ¹³C NMR | Signals for pyridazine, phenyl, and isatin carbons, including a C=O signal |
| Mass Spec (m/z) | [M+H]⁺ at 316.12 |
Logical Relationship: Hydrazone Formation
Caption: Logical steps in hydrazone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydrazinolysis of 3-chloro-6-phenylpyridazine to yield 3-Hydrazino-6-phenylpyridazine
Introduction
3-Hydrazino-6-phenylpyridazine is a valuable intermediate in the synthesis of a variety of heterocyclic compounds with potential applications in medicinal chemistry and drug development. The pyridazine core is a key pharmacophore in numerous biologically active molecules. The introduction of a hydrazino group at the 3-position provides a versatile handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds such as triazolopyridazines and pyrazolopyridazines. This document outlines the synthesis of this compound from 3-chloro-6-phenylpyridazine through a nucleophilic aromatic substitution reaction known as hydrazinolysis.
Reaction Principle
The synthesis proceeds via the displacement of the chloro substituent on the pyridazine ring by a hydrazine moiety. Hydrazine hydrate serves as both the nucleophile and often as the reaction solvent. The reaction is typically carried out at elevated temperatures to facilitate the substitution. The lone pair of electrons on the terminal nitrogen of hydrazine attacks the electron-deficient carbon atom bonded to the chlorine atom, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and a proton results in the formation of the desired this compound. The reaction is generally clean and provides good yields of the product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the hydrazinolysis of 3-chloro-6-phenylpyridazine.
| Parameter | Value | Reference |
| Reactant | 3-chloro-6-phenylpyridazine | N/A |
| Reagent | Hydrazine hydrate | N/A |
| Solvent | Ethanol | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 6 hours | [1] |
| Product | This compound | N/A |
| Molecular Weight ( g/mol ) | 186.21 | [2] |
| Melting Point (°C) | 144 | [1] |
| Typical Yield (%) | 60-70% | [1][3] |
Experimental Protocol
This protocol details the procedure for the synthesis of this compound from 3-chloro-6-phenylpyridazine.
Materials:
-
3-chloro-6-phenylpyridazine
-
Hydrazine hydrate (80-99% solution)
-
Ethanol
-
Methanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5 parts by weight of 3-chloro-6-phenylpyridazine with a mixture of 15 parts by volume of hydrazine hydrate and 20 parts by volume of ethanol.[1]
-
Reaction: Heat the reaction mixture to reflux with constant stirring.[1] Maintain the reflux for 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After 6 hours, remove the heat source and allow the reaction mixture to cool to room temperature. As the solution cools, the product, this compound, will precipitate out as flakes.[1]
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.[1]
-
Drying and Characterization: Dry the purified crystals and determine the melting point. The expected melting point is 144°C.[1]
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction for the synthesis of this compound.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 2. This compound DiscoveryCPR 38956-80-8 [sigmaaldrich.com]
- 3. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Application Notes on 3-Hydrazino-6-phenylpyridazine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, featured in a variety of approved drugs. Among its derivatives, 3-Hydrazino-6-phenylpyridazine stands out as a versatile building block for the synthesis of novel compounds with a wide spectrum of pharmacological activities. Its reactive hydrazine group serves as a synthetic handle for the introduction of diverse pharmacophores, enabling the exploration of vast chemical space and the optimization of biological activity. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative biological data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of therapeutic applications, demonstrating significant potential in several key areas of drug discovery. The following tables summarize the quantitative data available for various derivatives, showcasing their potency against different biological targets.
Antihypertensive Activity
The pyridazine nucleus is a known pharmacophore for antihypertensive agents. Certain this compound derivatives have shown potent vasodilatory effects.
| Compound ID | Structure | Activity | Reference |
| 1 | 3-hydrazino-6-(2-methylimidazol-1-yl)pyridazine | 4.9 times the activity of dihydralazine (orally in spontaneously hypertensive rats) | [1] |
| 2 | 3-hydrazino-6-[N,N-bis(2-hydroxyethyl)amino]-pyridazine (L 6150) | Effective antihypertensive and vasodilator | [2] |
Anticancer Activity
The antiproliferative properties of pyridazine derivatives have been a major focus of research, with some compounds targeting key signaling pathways involved in cancer progression.
| Compound Type | Target/Assay | Activity (IC50/GI50) | Reference |
| Pyrazolo-pyridazine derivative | EGFR Inhibition | 0.391 µM | [3] |
| Pyrazolo-pyridazine derivative | CDK-2/cyclin A2 Inhibition | 0.55 µM | [3] |
| Pyridazine-pyrazoline hybrids | EGFR Inhibition | 0.65 - 0.84 µM | |
| Pyridazine Derivative V | EGFR Inhibition | Not specified | [3] |
| Pyridazine Derivative 23 | Anticancer (MCF-7) | GI50 = 34.78 µM | [4] |
Antimicrobial Activity
The broad-spectrum antimicrobial potential of pyridazine-containing compounds, particularly hydrazone derivatives, has been explored against various bacterial and fungal pathogens.
| Compound Type | Microorganism | Activity (MIC in µM) | Reference |
| Pyridazinone Derivative | S. aureus | 1.04 x 10-2 | [4] |
| Pyridazinone Derivative | S. faecalis | 1.04 x 10-2 | [4] |
| Pyridazinone Derivative | E. coli | 1.04 x 10-2 | [4] |
| Pyridazinone Derivative | P. aeruginosa | 1.04 x 10-2 | [4] |
| Pyrazinamide Derivative 8 | M. tuberculosis | 6 | [5] |
Antiviral Activity
Certain fused heterocyclic systems derived from this compound have demonstrated promising antiviral effects.
| Compound ID | Virus | Activity | Reference |
| 3 | Hepatitis A Virus (HAV) | Highest effect among tested compounds |
Signaling Pathways and Mechanisms of Action
Several signaling pathways have been implicated in the therapeutic effects of this compound derivatives. A notable example is the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[6][7][8][9]
Experimental Protocols
The following protocols are generalized methodologies for the synthesis and evaluation of this compound derivatives based on published literature.
Protocol 1: Synthesis of this compound
This protocol describes the initial synthesis of the core scaffold from its chloro-precursor.
Materials:
-
3-Chloro-6-phenylpyridazine
-
Hydrazine hydrate (80-99%)
-
Ethanol
Procedure:
-
A mixture of 3-chloro-6-phenylpyridazine (1 equivalent) and an excess of hydrazine hydrate (e.g., 10 equivalents) is refluxed in ethanol for 4-6 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield this compound.
Protocol 2: Synthesis of Hydrazone Derivatives
This protocol outlines the general procedure for synthesizing hydrazone derivatives from the this compound scaffold.
Materials:
-
This compound
-
Substituted aldehyde or ketone (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1 equivalent) in absolute ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol describes a general method for evaluating the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Materials:
-
Synthesized compounds
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
DMSO (for dissolving compounds)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in 96-well plates.
-
Prepare a standardized inoculum of the test microorganisms according to CLSI guidelines.
-
Add the microbial inoculum to each well.
-
Include positive controls (broth with inoculum and standard antibiotic) and negative controls (broth only and broth with compound only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This compound has proven to be a valuable and versatile starting material in the design and synthesis of novel therapeutic agents. The derivatives synthesized from this scaffold have demonstrated a remarkable range of biological activities, including antihypertensive, anticancer, antimicrobial, and antiviral properties. The continued exploration of this chemical space, guided by structure-activity relationship studies and mechanistic investigations, holds significant promise for the development of new and effective drugs to address a variety of unmet medical needs. The protocols and data presented herein serve as a foundational resource for researchers in the field of medicinal chemistry to further innovate and build upon the potential of the this compound scaffold.
References
- 1. Synthesis and antihypertensive activity of new 6-heteroaryl-3-hydrazinopyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive and antidiuretic effects of 3-hydrazino-6-[N, N-bis (2-hydroxyethyl) amino]-pyridazine (L 6150) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. paulogentil.com [paulogentil.com]
Application of 3-Hydrazino-6-phenylpyridazine in the Development of Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of the 3-Hydrazino-6-phenylpyridazine scaffold in the design and development of novel kinase inhibitors. The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and its role as a bioisosteric replacement for a phenyl ring, make it a valuable core structure in medicinal chemistry. This scaffold has shown promise in targeting various kinases involved in critical cellular signaling pathways, particularly in oncology and inflammatory diseases.
Introduction to this compound as a Kinase Inhibitor Scaffold
The this compound core serves as a versatile template for the synthesis of a diverse library of kinase inhibitors. The hydrazine moiety at the 3-position provides a key reactive handle for further derivatization, allowing for the introduction of various functional groups to modulate potency, selectivity, and pharmacokinetic properties. The phenyl group at the 6-position can be substituted to explore structure-activity relationships (SAR) and optimize interactions with the target kinase's binding pocket.
Derivatives of this scaffold have been particularly investigated as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. By inhibiting key kinases in this pathway, these compounds offer therapeutic potential for a range of diseases, including cancer and neurodegenerative disorders.
Key Kinase Targets and Biological Activity
While the this compound scaffold can be adapted to target a range of kinases, a significant focus has been on the JNK pathway. The following tables summarize the biological activity of representative pyridazine-based kinase inhibitors.
Table 1: Cellular Activity of 3,6-disubstituted Pyridazine Derivatives
This table presents the 50% growth inhibition (GI50) values for a representative compound (Compound 9e from a study on 3,6-disubstituted pyridazine derivatives) against various human cancer cell lines. This demonstrates the anti-proliferative effects mediated by the inhibition of key cellular pathways.
| Cell Line | Cancer Type | GI50 (µM) |
| HOP-92 | Non-Small Cell Lung Cancer | 17.8 |
| T-47D | Breast Cancer | 79.98 (% inhibition) |
| A498 | Renal Cancer | 97.91 (% inhibition) |
| HL-60(TB) | Leukemia | 53.12 (% inhibition) |
| SNB-75 | CNS Cancer | 91.82 (% inhibition) |
| IGROV1 | Ovarian Cancer | 77.88 (% inhibition) |
Note: Data for Compound 9e is presented as reported in the source literature. Some values are % inhibition at a 10 µM concentration, while others are GI50 values.
Table 2: Representative Kinase Inhibitory Activity of Pyridazine-based Compounds
This table includes IC50 values for various pyridazine and structurally related heterocyclic compounds against different kinases to illustrate the broader potential of this scaffold class.
| Compound Scaffold | Target Kinase | IC50 (nM) |
| Imidazo[1,2-b]pyridazine | TYK2 (JH2 domain) | >2000 |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 |
| Pyrazolo[3,4-d]pyrimidine | EGFR | 54 |
| 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridine | Aurora A | Potent (specific value not provided) |
| Quinazoline Derivative | VEGFR-2 | 2 |
| Quinazoline Derivative | TIE-2 | 8.87 |
| Quinazoline Derivative | EphB4 | 3.21 |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The following diagram illustrates the canonical JNK signaling pathway, a primary target for inhibitors derived from the this compound scaffold. Inhibition of JNK1 prevents the phosphorylation of downstream targets like c-Jun, thereby modulating gene expression related to apoptosis and inflammation.
Application Notes and Protocols for N-N Bond Formation Using Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the formation of nitrogen-nitrogen (N-N) bonds utilizing hydrazine hydrate. The following protocols are foundational methods for the synthesis of 1,2-diacylhydrazines and N-amino heterocycles, which are crucial scaffolds in medicinal chemistry and drug development.
Synthesis of 1,2-Diacylhydrazines: The Preparation of 1,2-Dibenzoylhydrazine
1,2-Diacylhydrazine derivatives are of significant interest due to their wide range of biological activities, serving as potential inhibitors for various enzymes.[1] This protocol details the synthesis of 1,2-dibenzoylhydrazine via the acylation of hydrazine with benzoyl chloride.
Reaction Scheme
The synthesis involves the reaction of hydrazine (generated in situ from hydrazine sulfate and a base) with two equivalents of benzoyl chloride. A base is used to neutralize the hydrochloric acid that is produced as a byproduct.[1]
Caption: Reaction pathway for the synthesis of 1,2-dibenzoylhydrazine.
Quantitative Data Summary
The following tables provide the key quantitative data for this synthesis.[1]
Table 1: Reagent Quantities and Molar Equivalents [1]
| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio |
| Hydrazine Sulfate | 130.12 | 65 g | 0.5 | 1 |
| Benzoyl Chloride | 140.57 | 145 g (120 mL) | 1.03 | 2.06 |
| Sodium Hydroxide (for hydrazine generation) | 40.00 | 48 g | 1.2 | 2.4 |
| Sodium Hydroxide (for reaction) | 40.00 | 45 g | 1.1 | 2.2 |
Table 2: Product Information [1]
| Product | Molecular Weight ( g/mol ) | Theoretical Yield |
| 1,2-Dibenzoylhydrazine | 240.26 | ~120 g |
Experimental Protocol
Materials: [1]
-
Hydrazine sulfate (65 g, 0.5 mol)
-
Sodium hydroxide (93 g total, 2.3 mol total)
-
Benzoyl chloride (145 g, 1.03 mol)
-
Deionized water
-
50% aqueous acetone
-
Glacial acetic acid
-
2 L flask
-
Mechanical stirrer
-
Two dropping funnels
-
Ice bath
-
Buchner funnel and suction flask
Procedure:
Caption: Experimental workflow for the synthesis of 1,2-dibenzoylhydrazine.
-
Preparation of Hydrazine Solution : In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with stirring.[1]
-
Addition of Reagents : While maintaining cooling and continuous stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added at a slightly faster rate.[1]
-
Reaction : After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form during this time.[1]
-
Work-up : Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.[1]
-
Initial Purification : Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.[1]
-
Recrystallization : Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.[1]
-
Final Product Collection : Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.[1]
Synthesis of N-Amino Heterocycles: Preparation of 3-Aminoquinazolin-4(3H)-one Derivatives
The synthesis of N-amino heterocycles is a valuable transformation in the generation of novel compounds with potential biological activities. This protocol describes the synthesis of 3-aminoquinazolin-4(3H)-one derivatives by refluxing the corresponding amide precursors with hydrazine hydrate in n-butanol.[2]
General Reaction Scheme
The core of this procedure is the nucleophilic interaction of hydrazine hydrate with an amide, leading to the formation of the N-amino quinazolinone ring system.[2]
Caption: General reaction for the synthesis of 3-aminoquinazolinones.
Quantitative Data Summary
The following table summarizes the reactant quantities for the synthesis of N-amino quinazolin-4(3H)-one derivatives (3a-f).[2]
Table 3: Reagent Quantities [2]
| Reagent | Amount (per 0.01 mol of amide) |
| Amide (2a-f) | 0.01 mol |
| 95% Hydrazine Hydrate | 0.05 mol |
| n-Butanol | 30 mL |
Experimental Protocol
Materials: [2]
-
Amide derivative (2a-f)
-
95% Hydrazine hydrate
-
n-Butanol
-
Reflux apparatus
-
Ice bath
-
Filtration apparatus
Procedure:
Caption: Experimental workflow for synthesizing 3-aminoquinazolinones.
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve the corresponding amide (2a-f) (0.01 mol) and 95% hydrazine hydrate (0.05 mol) in 30 mL of n-butanol.[2]
-
Reflux : Heat the reaction mixture to reflux and maintain for 6-8 hours.[2]
-
Isolation of Crude Product : After the reflux period, cool the reaction mixture in an ice bath. The crude product will precipitate out of the solution.[2]
-
Filtration : Filter off the crude product using a suitable filtration apparatus.[2]
-
Purification : Recrystallize the collected crude product to yield the purified 3-amino-quinazolin-4(3H)-one derivatives (3a-f).[2]
Reductive Amination for N-N Bond Formation
A noteworthy application of hydrazine hydrate is in nickel-catalyzed reductive amination reactions. In this methodology, hydrazine serves as both the nitrogen and hydrogen source, offering an alternative to the conventional use of ammonia and hydrogen gas. This approach can be employed for the conversion of aldehydes and ketones into their corresponding primary amines.[3] While a detailed, step-by-step protocol with specific quantities for a single compound is not provided in the initial search, the general concept is outlined.
Conceptual Workflow
Caption: Conceptual workflow for Ni-catalyzed reductive amination.
This method has been shown to successfully convert a wide range of aldehydes and ketones (over 55 examples) into their corresponding primary amines with yields ranging from 61-99%.[3] The success of this transformation is attributed to a mesostructured alumina-supported Ni catalyst with a high ratio of Ni(0) and small-sized Ni nanoparticles.[3] Researchers interested in this application should refer to the primary literature for specific catalyst preparation and detailed reaction conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Synthesis of Pyrazole Derivatives from Hydrazine Precursors: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide researchers, scientists, and drug development professionals with detailed protocols and comparative data for the synthesis of pyrazole derivatives from hydrazine precursors. Pyrazole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs due to their diverse biological activities. This document outlines established synthetic methodologies, including the classical Knorr pyrazole synthesis and modern energy-efficient techniques, and explores the application of these derivatives as potent kinase inhibitors in cancer therapy.
Introduction to Pyrazole Synthesis
The synthesis of pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, is a fundamental process in the development of new therapeutic agents.[1] The most common and versatile approach involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound, a method first described by Ludwig Knorr in 1883.[2][3][4] Modifications to this classical approach, such as the use of microwave irradiation and ultrasound, have been developed to improve reaction times, yields, and overall efficiency.[5][6][7][8][9]
Key Synthetic Methodologies
The primary methods for synthesizing pyrazole derivatives from hydrazine precursors involve the reaction with a 1,3-dicarbonyl compound or its equivalent. The choice of method can significantly impact reaction efficiency and product yield.
Knorr Pyrazole Synthesis (Conventional Heating)
The Knorr synthesis is a robust and widely used method for preparing pyrazoles. It typically involves the acid-catalyzed cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. In pyrazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[5][7][9][10]
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source for synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.[8][11]
Comparative Analysis of Synthetic Methods
The selection of a synthetic strategy often depends on the desired scale, available equipment, and the specific substituents on the pyrazole core. Below is a comparative summary of different methods for the synthesis of 1,3,5-trisubstituted pyrazoles.
| Method | Precursors | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Conventional Heating | Chalcones and Phenylhydrazine HCl | 2 hours | 75 | 72-90 | [10] |
| Conventional Heating | 1,3-Diketones and Hydrazines | 10 hours | 65 | Not Specified | [1] |
| Microwave-Assisted | Chalcones and Hydrazine Hydrate | 10 minutes | Not Specified | High | [12] |
| Microwave-Assisted | Hydrazones | Not Specified | Not Specified | 250x faster than conventional | [5] |
| Microwave-Assisted | Phenyl-1H-pyrazole-4-carbaldehyde | 5 minutes | 60 | 91-98 | [10] |
| Ultrasound-Assisted | Chalcones and Phenylhydrazine HCl | 1.5-2 hours | Room Temperature | 83-96 | [11] |
Experimental Protocols
Protocol 1: Knorr Synthesis of 1,3,5-Trisubstituted Pyrazoles (Conventional Heating)
This protocol is a general procedure for the synthesis of 1,3,5-triaryl-2-pyrazolines, which can be subsequently oxidized to pyrazoles.
Materials:
-
Substituted Chalcone (1 mmol)
-
Phenylhydrazine hydrochloride (3 mmol)
-
Sodium acetate (0.3 mmol)
-
Acetic acid
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1 mmol), phenylhydrazine hydrochloride (3 mmol), and sodium acetate (0.3 mmol) in a mixture of acetic acid and water.
-
Stir the reaction mixture at 75°C for 2 hours.[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure 1,3,5-triaryl-2-pyrazoline.
Protocol 2: Microwave-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol describes a rapid synthesis of pyrazole derivatives using microwave irradiation.
Materials:
-
Substituted Chalcone (0.01 mol)
-
Hydrazine hydrate (0.01 mol)
-
Glacial acetic acid (catalytic amount)
-
Ethanol-water mixture (1:1)
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (0.01 mol), hydrazine hydrate (0.01 mol), and a catalytic amount of glacial acetic acid.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture for 10 minutes at 280 W.[12]
-
After irradiation, cool the vessel to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from an ethanol-water mixture (1:1) to yield the pure pyrazole derivative.
Protocol 3: Ultrasound-Assisted Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol utilizes ultrasonic irradiation to facilitate the synthesis of 1,3,5-triaryl-2-pyrazolines.
Materials:
-
Substituted Chalcone (2 mmol)
-
Phenylhydrazine hydrochloride (6 mmol)
-
Sodium acetate (0.3 mmol)
-
Acetic acid
-
Water
Procedure:
-
In a suitable flask, suspend the chalcone (2 mmol), phenylhydrazine hydrochloride (6 mmol), and sodium acetate (0.3 mmol) in an aqueous solution of acetic acid.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture with ultrasound (25 kHz) at room temperature for 1.5-2 hours.[11]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, work up the product as described in Protocol 1.
Application Notes: Pyrazole Derivatives as Kinase Inhibitors in Cancer Therapy
Pyrazole derivatives have emerged as a significant class of compounds in the development of targeted cancer therapies, particularly as inhibitors of protein kinases.[13] Kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many cancers.[13][14] Pyrazole-containing drugs such as Crizotinib, Ruxolitinib, and Erdafitinib are approved for the treatment of various cancers and function by inhibiting specific kinases.
Targeting the EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two key tyrosine kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[15][16] Overexpression or mutation of these receptors can lead to uncontrolled cell division and tumor progression.[17][18] Pyrazole derivatives have been designed to act as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment by simultaneously targeting tumor cell proliferation and the blood supply that sustains the tumor.[13]
The general mechanism of action for these pyrazole-based inhibitors involves competing with ATP for the binding site within the kinase domain of the receptor.[17] This binding event prevents the autophosphorylation and subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cell proliferation and angiogenesis.
Below is a diagram illustrating the general workflow for the synthesis of pyrazole derivatives and their subsequent application in inhibiting a key signaling pathway in cancer.
Caption: General workflow from synthesis to application of pyrazole derivatives.
The following diagram provides a more detailed look at a simplified EGFR signaling pathway and the point of inhibition by a pyrazole derivative.
Caption: Simplified EGFR signaling pathway and pyrazole inhibition.
Conclusion
The synthesis of pyrazole derivatives from hydrazine precursors remains a highly relevant and active area of research in drug discovery. The methodologies presented here, from the time-tested Knorr synthesis to modern microwave and ultrasound-assisted protocols, provide a versatile toolkit for chemists. The successful application of these compounds as kinase inhibitors, particularly in the context of cancer, underscores the enduring importance of the pyrazole scaffold in medicinal chemistry. These notes are intended to serve as a practical guide for researchers in this exciting field.
References
- 1. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 2. Knorr Pyrazole Synthesis [drugfuture.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of Pyrazoles from Hydrazones Under Microwave Irradiation V/S Conventional Heating – Material Science Research India [materialsciencejournal.org]
- 6. dovepress.com [dovepress.com]
- 7. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 8. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved synthesis of 1,3,5-triaryl-2-pyrazolines in acetic acid aqueous solution under ultrasound irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Microwave Assisted Synthesis of 1-[5-(Substituted Aryl)-1H-Pyrazol-3-yl]-3,5-Diphenyl-1H-1,2,4-Triazole as Antinociceptive and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjpbcs.com [rjpbcs.com]
- 18. Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Pyridazine Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. Pyridazine derivatives, recognized for their broad spectrum of biological activities, represent a class of molecules with significant therapeutic potential. This document provides detailed application notes and experimental protocols for the one-pot synthesis of these valuable compounds, streamlining the path from starting materials to diverse pyridazine scaffolds.
The pyridazine core is a key pharmacophore found in a variety of therapeutic agents, including those with anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] Traditional multi-step syntheses of these derivatives can be time-consuming, costly, and generate significant chemical waste. One-pot methodologies, which combine multiple reaction steps into a single, sequential process without the isolation of intermediates, offer a more sustainable and efficient alternative.[4] These approaches not only simplify the synthetic process but also often lead to higher overall yields and allow for the rapid generation of molecular libraries for drug discovery.
This guide explores several one-pot strategies for pyridazine synthesis, including multicomponent reactions (MCRs), cascade reactions, and domino reactions.[5][6][7][8] Detailed protocols, quantitative data summaries, and visual workflows are provided to facilitate the practical application of these advanced synthetic methods in the laboratory.
Quantitative Data Summary
The following table summarizes various one-pot methodologies for the synthesis of pyridazine derivatives, offering a comparative overview of their key parameters and outcomes.
| Method | Starting Materials | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Multicomponent Reaction | Arenes, Cyclic Anhydrides, Aryl Hydrazines | [bmim]Br-AlCl3 | Solvent-free | Ultrasound | High | [7] |
| Cascade Reaction | 4-(bromo(aryl)methyl)-3-chloropyridazines | Bidentate electron-donor ligand | PEG-400 | 60 °C | 60-85 | [6] |
| Cyclocondensation | Diethyl 2-methyl-3-oxopentanedioate | Hydrazine Hydrate | Ethanol | Reflux | High | [9] |
| Domino Reaction | β-nitro-β,γ-unsaturated ketones, Hydrazine monohydrate | - | - | - | 55-78 | [4] |
| Inverse Electron-Demand Aza-Diels-Alder | 1,2,3-Triazines, 1-Propynylamines | - | - | Neutral conditions | High | [10] |
| One-Pot Three-Component Synthesis | Pyridazinethione derivative, Chloroacetic acid, p-Chlorobenzaldehyde | Sodium Acetate | Acetic acid/Acetic anhydride | Reflux | 50 | [11] |
| One-Pot Cyclocondensation | β-enamino diketones, Active methylene reagents, Hydrazine monohydrate | - | EtOH/MeCN | Reflux | 61-88 | [12] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate via Cyclocondensation
This protocol details the synthesis of a pyridazinone derivative through the cyclocondensation of a γ-keto ester with hydrazine hydrate.[9]
Materials and Reagents:
-
Diethyl 2-methyl-3-oxopentanedioate
-
Hydrazine hydrate (~64% N₂H₄)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 2-methyl-3-oxopentanedioate (1 equivalent).
-
Add absolute ethanol to dissolve the starting material completely.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with continuous stirring.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure ethyl 6-methyl-3-oxo-2,3,4,5-tetrahydropyridazine-4-carboxylate.
Caption: Workflow for the one-pot synthesis of a pyridazinone derivative.
Protocol 2: One-Pot, Three-Component Synthesis of a Pyridazino[3,4-b][11][13]thiazin-6(7H)-one Derivative
This protocol describes a one-pot reaction to synthesize a fused pyridazine system from a pyridazinethione derivative.[11]
Materials and Reagents:
-
6-phenyl-4-((4-chlorophenyl)amino)-2H-pyridazine-3-thione
-
Chloroacetic acid
-
p-Chlorobenzaldehyde
-
Anhydrous Sodium Acetate
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for filtration and crystallization
Procedure:
-
In a 50 mL round-bottom flask, place the 6-phenyl-4-((4-chlorophenyl)amino)-2H-pyridazine-3-thione (1 equivalent), chloroacetic acid (1 equivalent), p-chlorobenzaldehyde (1 equivalent), and anhydrous sodium acetate (1.2 equivalents).
-
Add a mixture of glacial acetic acid and acetic anhydride.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3 hours.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., dioxane) to obtain the pure 5-(4-chlorophenylamino)-7-(4-chlorobenzylidene)-3-phenyl-5H-pyridazino[3,4-b][11][13]thiazin-6(7H)-one.
References
- 1. benchchem.com [benchchem.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. researchgate.net [researchgate.net]
- 5. Domino reactions of 4,5-dicyanopyridazine with dihydroheterocycles: synthetic and mechanistic features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
- 11. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A One-Pot Approach to Novel Pyridazine C-Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Pyridazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the synthesis of pyridazine compounds, a class of heterocyclic scaffolds with significant interest in medicinal chemistry due to their diverse biological activities. Microwave-assisted organic synthesis (MAOS) is highlighted as a green, efficient, and rapid methodology for the preparation of these compounds, offering considerable advantages over conventional heating methods. Pyridazine derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and kinase-inhibiting agents.[1][2][3]
Introduction to Microwave-Assisted Synthesis of Pyridazines
The pyridazine nucleus is a privileged scaffold in drug discovery, known to improve physicochemical properties such as aqueous solubility, which can enhance oral bioavailability.[4][5] The nitrogen atoms in the pyridazine ring can form crucial interactions with biological targets, potentially increasing the efficacy and selectivity of drug candidates.[4][6]
Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to rapidly and uniformly heat a reaction mixture.[7][8] This technique offers several advantages over conventional heating methods, including:
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Accelerated Reaction Rates: Dramatically reduced reaction times, from hours to minutes.[3]
-
Increased Yields: Often providing higher product yields.[8]
-
Enhanced Purity: Cleaner reaction profiles with fewer byproducts.[7]
-
Milder Reaction Conditions: Enabling reactions at lower temperatures.[9]
-
Greener Chemistry: Reduced solvent consumption and energy usage.[10]
This document provides detailed protocols for the microwave-assisted synthesis of two classes of biologically relevant pyridazine derivatives: thiazolyl-pyridazinediones and 3,6-disubstituted pyridazines.
Protocol 1: One-Pot, Three-Component Microwave-Assisted Synthesis of Thiazolyl-Pyridazinediones
This protocol describes a multicomponent reaction for the synthesis of novel 1-thiazolyl-pyridazinedione derivatives, which have shown potential as antimicrobial agents.[11] The use of microwave irradiation and a chitosan-based catalyst makes this an eco-friendly and efficient method.[8][11]
Experimental Workflow
Caption: Workflow for the one-pot synthesis of thiazolyl-pyridazinediones.
Materials and Reagents
-
Maleic anhydride
-
Thiosemicarbazide
-
Chitosan (catalyst)
-
Ethanol
-
Microwave reactor vials
-
Standard laboratory glassware for recrystallization and filtration
Procedure
-
In a microwave reactor vial, combine maleic anhydride (1 mmol, 0.098 g), thiosemicarbazide (1 mmol, 0.091 g), and chitosan (0.1 g) in 20 mL of ethanol.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150°C for 2 minutes with a power of 500 W.[11]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The resulting solid product is then purified by recrystallization from ethanol.[11]
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data
| Compound | Method | Reaction Time | Yield (%) |
| 1-(4-Methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Microwave | 2 min | 92 |
| 1-(4-Methyl-5-(p-tolyldiazenyl)thiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Conventional | 10 h | 75 |
| 1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Microwave | 2 min | 95 |
| 1-(5-((4-Chlorophenyl)diazenyl)-4-methylthiazol-2-yl)-1,2-dihydropyridazine-3,6-dione | Conventional | 12 h | 80 |
Data extracted from a representative synthesis of similar compounds under microwave and conventional conditions.
Protocol 2: Microwave-Enhanced Suzuki Coupling for the Synthesis of 3,6-Disubstituted Pyridazines
This protocol details the synthesis of 3,6-disubstituted pyridazines, which are important intermediates for compounds with a wide range of biological activities, including p38 MAP kinase inhibition. The key step is a microwave-enhanced Suzuki coupling reaction.
Experimental Workflow
Caption: Workflow for the Suzuki coupling synthesis of 3,6-disubstituted pyridazines.
Materials and Reagents
-
3,6-Dichloropyridazine
-
Various aryl or heteroaryl boronic acids
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Ethanol and Water
-
Ethyl acetate
-
Silica gel for column chromatography
-
Microwave reactor vials
Procedure
-
To a microwave reactor vial, add 3,6-dichloropyridazine (1 mmol, 0.149 g), the desired boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol, 0.058 g), and Na₂CO₃ (3 mmol, 0.318 g).
-
Add a 4:1 mixture of ethanol and water (5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 10-15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data
| Boronic Acid | Method | Reaction Time | Yield (%) |
| 4-Methoxyphenylboronic acid | Microwave | 10 min | 93 |
| 4-Methoxyphenylboronic acid | Conventional | 24 h | 70 |
| 3-Thienylboronic acid | Microwave | 15 min | 85 |
| 3-Thienylboronic acid | Conventional | 24 h | Not reported |
| 2-Naphthylboronic acid | Microwave | 15 min | 88 |
| 2-Naphthylboronic acid | Conventional | Not reported | Not reported |
Data extracted from Lin et al., 2007.
Biological Relevance and Signaling Pathways
Pyridazine derivatives have been identified as potent inhibitors of various kinases involved in disease signaling pathways. Understanding these pathways is crucial for rational drug design and development.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[1] Certain phthalazine-derived pyridazines act as competitive inhibitors of p38 MAPK.[6]
Caption: Inhibition of the p38 MAPK signaling pathway by pyridazine compounds.
TYK2/STAT Signaling Pathway
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling that mediates immune responses.[2][12] Selective TYK2 inhibitors containing a pyridazine moiety are being explored for the treatment of autoimmune diseases.[5]
Caption: Inhibition of the TYK2/STAT signaling pathway by pyridazine compounds.
Conclusion
Microwave-assisted synthesis is a powerful tool for the rapid and efficient generation of diverse pyridazine libraries for drug discovery and development. The protocols outlined in these application notes provide a starting point for researchers to explore the synthesis of these valuable heterocyclic compounds. The ability to significantly reduce reaction times and improve yields makes MAOS an attractive methodology for accelerating the discovery of new therapeutic agents.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
3-Hydrazino-6-phenylpyridazine: A Versatile Synthon for the Synthesis of Fused Heterocyclic Systems
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazino-6-phenylpyridazine is a pivotal building block in synthetic organic and medicinal chemistry. Its unique bifunctional nature, possessing both a reactive hydrazine moiety and a pyridazine core, makes it an ideal synthon for the construction of a diverse array of fused heterocyclic compounds. These resulting fused systems, such as triazolopyridazines, pyrazolopyridazines, and tetrazolopyridazines, are of significant interest due to their wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in leveraging this compound for the synthesis of novel fused heterocycles.
Applications in Fused Heterocycle Synthesis
The hydrazino group of this compound serves as a versatile handle for cyclization reactions with various electrophilic reagents, leading to the formation of five- and six-membered heterocyclic rings fused to the pyridazine core.
1. Synthesis of[1][3][4]Triazolo[4,3-b]pyridazines:
The reaction of this compound with one-carbon synthons like formic acid or its derivatives, or with carboxylic acids and their derivatives, is a common and efficient method for the synthesis of the[1][3][4]triazolo[4,3-b]pyridazine scaffold.[1][5] This fused system is a key component in compounds designed as kinase inhibitors, showcasing its potential in cancer therapy.
2. Synthesis of Pyrazolo[3,4-d]pyridazines:
Cyclocondensation of this compound with 1,3-dicarbonyl compounds or their equivalents provides access to the pyrazolo[3,4-d]pyridazine ring system.[3][6] Derivatives of this scaffold have been shown to induce apoptosis in cancer cells, highlighting their promise as novel chemotherapeutic agents.
3. Synthesis of Tetrazolo[1,5-b]pyridazines:
The diazotization of this compound with nitrous acid offers a direct route to the tetrazolo[1,5-b]pyridazine framework.[7] This reaction proceeds via an azide intermediate which undergoes in situ cyclization.
Quantitative Data for Synthesis of Fused Heterocycles
The following tables summarize quantitative data for the synthesis of various fused heterocycles derived from hydrazinopyridazine precursors, illustrating the versatility of this synthon.
Table 1: Synthesis of[1][3][4]Triazolo[4,3-b]pyridazine Derivatives [1]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6-Hydrazinyl-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazine | Acetic anhydride | Glacial acetic acid | 120 | 6 | 75 |
| 3-Hydrazino-6-(p-tolyl)pyridazine | Formic acid | - | Reflux | 4 | 85 |
| 3-Hydrazino-6-(4-chlorophenyl)pyridazine | Triethyl orthoformate | Ethanol | Reflux | 8 | 82 |
Table 2: Synthesis of Pyrazolo[3,4-d]pyridazine Derivatives [3]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Diphenyl-2H-pyrazolo[3,4-d]pyridazin-7(6H)-one | Hydrazine hydrate | Xylene | Reflux | 1 | High |
| 4-Acetyl-5,6-diphenyl-2(H)pyridazine-3-one | Phenyl hydrazine | - | - | - | - |
Table 3: Synthesis of Tetrazolo[1,5-b]pyridazine Derivatives [7]
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-(6-Chloropyridazin-3-yl)hydrazine | Sodium nitrite / HCl | Water | 0-5 | - | Quantitative |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-Phenyl-[1][3][4]triazolo[4,3-b]pyridazines from this compound
This protocol describes the cyclization of this compound with a one-carbon synthon, such as formic acid, to yield the corresponding triazolopyridazine.
-
Materials:
-
This compound
-
Formic acid (98-100%)
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent).
-
Add an excess of formic acid (5-10 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 6-phenyl-[1][3][4]triazolo[4,3-b]pyridazine.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
-
Protocol 2: General Procedure for the Synthesis of 7-Phenyl-1H-pyrazolo[3,4-d]pyridazines from this compound
This protocol outlines the synthesis of pyrazolopyridazines through the reaction of this compound with a 1,3-dicarbonyl compound.
-
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1 equivalent)
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 7-phenyl-1H-pyrazolo[3,4-d]pyridazine derivative.
-
Confirm the structure of the product using spectroscopic techniques.
-
Protocol 3: Synthesis of 6-Phenyltetrazolo[1,5-b]pyridazine [7]
This protocol describes the synthesis of a tetrazolopyridazine via diazotization of this compound.
-
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Ice
-
-
Procedure:
-
Suspend this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid in a beaker, and cool to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension with constant stirring, maintaining the temperature below 5 °C.
-
Continue stirring the reaction mixture in the ice bath for an additional 30 minutes after the addition is complete.
-
The precipitated product, 6-phenyltetrazolo[1,5-b]pyridazine, is collected by filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The product is typically of high purity and may not require further purification. Characterize the product by spectroscopic methods.
-
Visualizations
Synthetic Workflows
Caption: Synthetic routes from this compound.
Signaling Pathways
Caption: PI3K/AKT/mTOR pathway inhibition.
Caption: Apoptosis induction by pyrazolopyridazines.
References
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity of pyrazolo[3',4':4,3]pyrido[6,5-c]pyridazine and thieno[2,3-c]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sanad.iau.ir [sanad.iau.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydrazino-6-phenylpyridazine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the yield and purity of 3-Hydrazino-6-phenylpyridazine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound from 3-chloro-6-phenylpyridazine and hydrazine hydrate can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is refluxed for an adequate amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1]
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Suboptimal Temperature: The reaction temperature might be too low. The synthesis is typically carried out at reflux temperature. The choice of solvent can influence the reflux temperature. Solvents like n-butanol or ethanol are commonly used.[1][2]
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Excess Hydrazine Hydrate: While an excess of hydrazine hydrate is often used to drive the reaction forward, a very large excess can sometimes complicate product isolation. A molar ratio of 10 equivalents of hydrazine hydrate to 1 equivalent of 3-chloro-6-phenylpyridazine has been reported to be effective.[1]
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Purity of Starting Material: The purity of the starting material, 3-chloro-6-phenylpyridazine, is crucial. Impurities in the starting material can lead to side reactions and lower the yield of the desired product. Ensure the precursor is of high purity before starting the reaction.
Question: I am observing the formation of significant impurities in my reaction mixture. How can I minimize them?
Answer: The formation of impurities is a common issue. Here are some strategies to minimize them:
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Control of Reaction Time: Over-refluxing the reaction can sometimes lead to the degradation of the product or the formation of byproducts. Monitor the reaction by TLC to determine the optimal reaction time.
-
Inert Atmosphere: While not always reported, carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions caused by atmospheric oxygen or moisture.
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Quality of Reagents: Use high-purity solvents and reagents. The presence of water or other nucleophiles in the reaction mixture can lead to the formation of undesired byproducts.
Question: The purification of my product is challenging, and I am losing a significant amount of product during this step. What are the best practices for purification?
Answer: Effective purification is key to obtaining a high-purity product with a good recovery.
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Recrystallization: Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent is critical. A mixture of isopropanol and isopropyl ether has been successfully used for recrystallization.[1] Other solvents reported for similar pyridazine derivatives include dioxane and methanol.[2] Experiment with different solvent systems to find the one that gives the best recovery and purity.
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Washing: After filtration, thoroughly wash the collected solid with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.[1]
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Column Chromatography: If recrystallization does not yield a product of the desired purity, silica gel column chromatography can be employed. A suitable eluent system would need to be determined, likely a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).
Frequently Asked Questions (FAQs)
What is the typical synthetic route for this compound?
The most common and direct synthetic route involves the nucleophilic substitution of the chlorine atom in 3-chloro-6-phenylpyridazine with hydrazine. This reaction is typically carried out by refluxing 3-chloro-6-phenylpyridazine with an excess of hydrazine hydrate in a suitable solvent.
What are the key starting materials for the synthesis?
The primary starting materials are 3-chloro-6-phenylpyridazine and hydrazine hydrate. 3-chloro-6-phenylpyridazine itself can be synthesized from a corresponding 6-phenylpyridazin-3(2H)-one derivative by reacting it with phosphorus oxychloride (POCl₃).[2]
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.
What are the safety precautions I should take during this synthesis?
-
Hydrazine hydrate is toxic and corrosive. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Phosphorus oxychloride (used for the precursor synthesis) is highly corrosive and reacts violently with water. Handle it with extreme care in a fume hood.
-
Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Data Presentation
Table 1: Reported Yields for Phenylpyridazine Synthesis
| Starting Material(s) | Product | Solvent | Reaction Conditions | Yield (%) | Reference |
| Phenyl-fulvene and hydrazine | Phenyl-pyridazine | Methanol | 24 hours at room temperature | 71.2 | [3] |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine and hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Not specified | Reflux | Not specified | [2] |
| 3-Chloro-4-methyl-6-phenylpyridazine and hydrazine hydrate | 3-Hydrazinyl-4-methyl-6-phenylpyridazine | n-butanol or excess hydrazine hydrate | Reflux | Not specified | [1] |
Experimental Protocols
Synthesis of this compound from 3-Chloro-6-phenylpyridazine
This protocol is based on a general method for the synthesis of hydrazinylpyridazines.[1]
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-6-phenylpyridazine (1 equivalent).
-
Addition of Reagents: Add a suitable solvent such as n-butanol, or use an excess of hydrazine hydrate directly as the solvent. Add hydrazine hydrate (e.g., 10 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain it at this temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.
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Isolation: The product will often precipitate out of the solution upon cooling. Collect the solid by filtration.
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Washing: Wash the collected solid with cold water to remove excess hydrazine hydrate.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of isopropanol and isopropyl ether, to obtain the pure this compound.[1]
Visualizations
Caption: Synthesis pathway of this compound.
References
Purification of crude 3-Hydrazino-6-phenylpyridazine by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Hydrazino-6-phenylpyridazine by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For pyridazine derivatives, common choices include ethanol, methanol, and isopropanol.[1] Solvent mixtures, such as isopropanol-isopropyl ether or ethanol-hexane, can also be effective.[2] Preliminary small-scale solubility tests are recommended to determine the optimal solvent or solvent system for your specific crude product.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts and forms a liquid phase before dissolving in the solvent, often due to the presence of impurities that depress the melting point. To resolve this, you can try adding more of the "soluble solvent" if using a mixed solvent system, or switch to a higher boiling point solvent.[3] Ensuring the solution is not supersaturated too quickly by allowing it to cool slowly can also prevent oiling out.
Q3: After recrystallization, the yield is very low. What are the possible reasons?
A3: A low yield can result from several factors. Using too much solvent during the dissolution step is a common cause, as a significant amount of the product will remain in the mother liquor.[3] It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product.[1] Other reasons for low yield could include incomplete crystallization, which can be addressed by extending the cooling time or placing the solution in an ice bath, or issues with the initial reaction that produced the crude material.[1][3]
Q4: The purity of my recrystallized this compound has not improved significantly. What could be the issue?
A4: If the purity has not improved, it is possible that the chosen recrystallization solvent is also dissolving the impurities, leading to their co-crystallization with the product. In this case, trying a different solvent or a solvent pair is recommended. Additionally, rapid crystallization can trap impurities within the crystal lattice.[3] A slower cooling process will allow for the formation of purer crystals. If colored impurities are present, a charcoal treatment step may be necessary.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]- Reduce the volume of the solvent by evaporation and allow it to cool again.- Place the flask in an ice bath to further decrease the solubility.[1]- Re-evaluate the solvent choice; the compound may be too soluble. |
| Crystallization happens too quickly. | - The solution is too concentrated.- The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent to slightly decrease the saturation.[3]- Allow the flask to cool to room temperature slowly before placing it in an ice bath.[3] |
| The recrystallized product is discolored. | - Colored impurities are present in the crude material. | - Before cooling, add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the charcoal and the adsorbed impurities.[3] |
| The product appears as a powder instead of distinct crystals. | - The rate of crystallization was too high. | - This is often a result of crashing out of solution. To obtain better crystals, redissolve the powder in the minimum amount of hot solvent and allow it to cool more slowly. |
Quantitative Data
Table 1: Solubility of 6-Phenyl-pyridazin-3(2H)-one in Various Solvents at 318.2 K
| Solvent | Mole Fraction Solubility (x 10⁻³) |
| Dimethyl sulfoxide (DMSO) | 473 |
| Polyethylene glycol-400 (PEG-400) | 412 |
| Ethyl acetate (EA) | 81 |
| 2-Butanol | 21.8 |
| 1-Butanol | 21.1 |
| Isopropyl alcohol (IPA) | 14.4 |
| Ethanol | 8.22 |
| Methanol | 5.18 |
| Water | 0.0126 |
| Data sourced from a study on 6-phenyl-pyridazin-3(2H)-one and may be used as a qualitative guide for this compound.[4][5] |
Experimental Protocols
General Procedure for Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, choose a suitable solvent or solvent pair (e.g., ethanol, isopropanol, or an ethanol/water mixture). The ideal solvent should dissolve the crude product when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove the solid impurities.
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[1]
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Troubleshooting low yield in pyridazine synthesis from dicarbonyl compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in pyridazine synthesis from dicarbonyl compounds.
Troubleshooting Guides & FAQs
My pyridazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in pyridazine synthesis are a frequent issue. A systematic approach to troubleshooting can help identify and resolve the underlying problems. Key factors to consider include:
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Purity of Starting Materials: Ensure the high purity of your dicarbonyl compound and hydrazine derivative. Impurities can lead to undesirable side reactions that consume starting materials and complicate the purification process. It is advisable to use freshly purified reagents, as hydrazine derivatives can degrade over time.
-
Reaction Stoichiometry: Precise stoichiometry is crucial. While a 1:1 molar ratio of the dicarbonyl compound to hydrazine is theoretically required, a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion. However, a large excess should be avoided as it can make purification more difficult.
-
Reaction Temperature: The optimal temperature is highly dependent on the specific substrates. Some reactions proceed efficiently at room temperature, while others require heating to reflux. It is recommended to start with milder conditions and gradually increase the temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) will help determine the optimal temperature and reaction time.
-
Choice of Solvent: The solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol and acetic acid are commonly used and often give good results. Acetic acid can also act as a catalyst. In some cases, aprotic solvents may be beneficial. Experimenting with different solvents can lead to improved yields.
-
pH of the Reaction Mixture: The pH can affect the reactivity of the hydrazine nucleophile. For some syntheses, particularly when using hydrazine salts (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can be beneficial to neutralize the generated acid and improve the reaction outcome.
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction's progress using TLC or other analytical techniques to ensure it has gone to completion before proceeding with the workup.
I'm observing multiple spots on my TLC plate, suggesting the presence of side products. What are the common side reactions?
Several side reactions can occur during pyridazine synthesis, leading to a mixture of products and reduced yield of the desired compound. These include:
-
Formation of Regioisomers: When using an unsymmetrical dicarbonyl compound, the initial nucleophilic attack of hydrazine can occur at either of the two distinct carbonyl groups, potentially leading to the formation of two different regioisomeric pyridazines. The regioselectivity is influenced by both steric and electronic factors of the substituents on the dicarbonyl compound.
-
Incomplete Cyclization: The reaction may stop at the intermediate hydrazone stage without proceeding to the final cyclized pyridazine. This can often be addressed by optimizing the reaction conditions, such as increasing the temperature or reaction time.
-
N-N Bond Cleavage: Under harsh reaction conditions, such as very high temperatures or the presence of strong oxidizing or reducing agents, the N-N bond in the hydrazine or the resulting pyridazine ring can cleave, leading to a complex mixture of degradation products.
-
Over-alkylation: When using a substituted hydrazine (e.g., methylhydrazine), there is a possibility of alkylation at both nitrogen atoms if the reaction conditions are not carefully controlled.
How can I control the formation of regioisomers when using an unsymmetrical dicarbonyl compound?
Controlling regioselectivity is a significant challenge. The following strategies can be employed:
-
Exploiting Steric Hindrance: A bulky substituent on the dicarbonyl compound can sterically hinder the approach of hydrazine to one of the carbonyl groups, favoring the formation of a single regioisomer.
-
Leveraging Electronic Effects: The electronic properties of the substituents on the dicarbonyl compound can influence the reactivity of the carbonyl groups. An electron-withdrawing group can make a carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Modifying Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity. For instance, acidic or basic conditions can alter the reaction pathway and favor the formation of one isomer over the other.
My product seems to be an oil or difficult to crystallize. What are the best purification strategies for pyridazines?
Purification of pyridazines can be challenging due to their polarity and basicity. The most common and effective purification techniques are:
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the pyridazine has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallizing pyridazine derivatives include ethanol, methanol, and mixtures of ethanol and water.
-
Silica Gel Column Chromatography: This is a versatile method for purifying both solid and oily products and for separating mixtures of isomers. Due to the basic nature of pyridazines, they can sometimes interact strongly with the acidic silica gel, leading to peak tailing. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.
Data Presentation
The yield of pyridazine synthesis is highly dependent on the specific substrates and reaction conditions. Below are tables summarizing reported yields for the synthesis of various pyridazine derivatives from dicarbonyl compounds.
| Dicarbonyl Compound | Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Hydrazine monohydrate | Ethanol, then Benzene | Reflux, with Pd/C catalyst | 56 | [1] |
| β-m-nitrobenzoylpropionic acid | Hydrazine hydrate | Not specified | Reflux, with Raney Ni catalyst | up to 82.7 | [2] |
| Phenyl-fulvene | Hydrazine hydrate | Methanol | Room temperature, 24h | 71 | [3] |
| Thienyl-fulvene | Hydrazine hydrate | Methanol | Room temperature, 24h | 43 | [3] |
| Tolyl-fulvene | Hydrazine hydrate | Methanol | Room temperature, 24h | 51 | [3] |
| Dicarbonyl Compound | Aromatic Aldehyde | Conditions | Product | Yield (%) |
| Levulinic acid | 2-MeOC₆H₄CHO | Toluene, reflux | 6-(2-(2-methoxyphenyl)ethenyl)-4,5-dihydropyridazin-3(2H)-one | 30-67 |
| Levulinic acid | 3-MeC₆H₄CHO | Toluene, reflux | 6-(2-(m-tolyl)ethenyl)-4,5-dihydropyridazin-3(2H)-one | 30-67 |
| Levulinic acid | 3-ClC₆H₄CHO | Toluene, reflux | 6-(2-(3-chlorophenyl)ethenyl)-4,5-dihydropyridazin-3(2H)-one | 30-67 |
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione
This protocol describes the synthesis of 3,6-dimethylpyridazine from the readily available 2,5-hexanedione.
Materials:
-
2,5-Hexanedione
-
Hydrazine monohydrate
-
Ethanol
-
10% Palladium on activated carbon (Pd/C)
-
Benzene
-
Celite
-
Methanol
-
Dichloromethane
Procedure:
-
In a round-bottom flask, a mixture of 2,5-hexanedione (6 mL, 51 mmol) and hydrazine monohydrate (2.5 mL, 51 mmol) in ethanol (50 mL) is heated to reflux for 3 hours.[1]
-
After the reaction is complete, the solvent is removed under reduced pressure.[1]
-
The resulting residue is combined with 10% Pd/C (1.1 g) in anhydrous benzene (200 mL).[1]
-
The reaction mixture is heated at reflux overnight.[1]
-
After cooling to room temperature, the mixture is filtered through a pad of Celite to remove the catalyst.[1]
-
The filtrate is concentrated under reduced pressure.[1]
-
The crude product is purified by silica gel column chromatography using a mobile phase of 6% methanol in dichloromethane to yield 3,6-dimethylpyridazine as a light brown oil (3.1 g, 56% yield).[1]
Characterization:
-
¹H NMR (500 MHz, CDCl₃): δ 7.23 (2H, s), 2.69 (6H, s).[1]
Protocol 2: Synthesis of 6-(3-Aminophenyl)-4,5-dihydropyridazin-3(2H)-one
This protocol details a one-step reduction and cyclization to form a dihydropyridazinone derivative.
Materials:
-
β-m-nitrobenzoylpropionic acid
-
Hydrazine hydrate
-
Raney Ni catalyst
Procedure:
-
β-m-nitrobenzoylpropionic acid is reacted with hydrazine hydrate in the presence of Raney Ni as a catalyst.
-
The reaction involves both the reduction of the nitro group and the cyclization to form the dihydropyridazinone ring.
-
The optimal conditions reported are a molar ratio of hydrazine to the starting material of 11.7:1 and refluxing for 4 hours.[2]
-
Under these conditions, the yield of 6-(3-aminophenyl)-4,5-dihydropyridazin-3(2H)-one can reach up to 82.7%.[2]
Visualizations
Caption: A troubleshooting workflow for addressing low yield in pyridazine synthesis.
Caption: General reaction pathway for pyridazine synthesis from dicarbonyl compounds.
References
Technical Support Center: Synthesis of Pyridazines with Hydrazine Hydrate
Welcome to the technical support center for the synthesis of pyridazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyridazines using hydrazine hydrate, particularly focusing on the management of side reactions.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of pyridazines, presented in a question-and-answer format.
Q1: My reaction is yielding a significant amount of a non-aromatic byproduct. How can I identify and minimize it?
A1: A common non-aromatic byproduct is the 1,4-dihydropyridazine intermediate . This occurs when the initial cyclization product of the 1,4-dicarbonyl compound and hydrazine hydrate is not fully oxidized to the aromatic pyridazine.
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Identification:
-
TLC: The dihydropyridazine will likely have a different Rf value than the starting material and the final pyridazine product.
-
¹H NMR: Look for signals corresponding to sp³-hybridized carbons in the ring, which are absent in the aromatic pyridazine. You would expect to see aliphatic protons, which will be upfield compared to the aromatic protons of the desired product.
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Mass Spectrometry: The dihydropyridazine will have a molecular weight that is two units higher than the corresponding pyridazine.
-
-
Troubleshooting:
-
Incomplete Oxidation: The conversion of the dihydropyridazine to the pyridazine is an oxidation step. If this step is sluggish, the intermediate will accumulate.
-
Solution: Introduce a mild oxidizing agent to the reaction mixture after the initial condensation. Common choices include air (by bubbling through the reaction mixture), elemental sulfur, or a catalytic amount of an oxidizing agent. The choice of oxidant should be compatible with your substrate.
-
-
Reaction Time and Temperature: Insufficient reaction time or temperature may not provide the necessary energy for the final aromatization step.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC until the intermediate spot disappears. Prolonging the reaction time at a suitable temperature can also drive the reaction to completion.
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-
Q2: My TLC shows multiple spots, and I suspect the formation of a hydrazone. How can I confirm this and push the reaction to completion?
A2: The formation of a hydrazone is a common side reaction, as it is an intermediate in the formation of the pyridazine ring.[1] If the cyclization step is slow, the hydrazone may be isolated as a major byproduct.[1]
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Identification:
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TLC: The hydrazone will have a distinct Rf value.
-
IR Spectroscopy: Look for a characteristic C=N stretching frequency. The carbonyl peak of the starting dicarbonyl compound will be absent in the hydrazone.
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¹H NMR: The spectrum will show the presence of an N-H proton, and the overall integration will correspond to the hydrazone structure rather than the cyclized product.
-
-
Troubleshooting:
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Incomplete Cyclization: The cyclization of the hydrazone to the dihydropyridazine is a key step.
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Solution: Ensure your reaction conditions favor cyclization. This can often be achieved by adjusting the pH. An acidic medium can catalyze the dehydration step required for cyclization.[1] However, strongly acidic conditions should be avoided as they can lead to other side reactions.[1] Using a protic solvent like ethanol or acetic acid can also facilitate this step.[1]
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-
Water Removal: The cyclization step produces water.[1]
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Solution: In some cases, removing water from the reaction mixture using a Dean-Stark apparatus or molecular sieves can drive the equilibrium towards the cyclized product.[1]
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-
Q3: I am observing a complex mixture of products, and I'm concerned about N-N bond cleavage. When is this likely to occur and how can it be avoided?
A3: N-N bond cleavage in the hydrazine or the resulting pyridazine ring is possible under harsh reaction conditions.[1]
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Likely Causes:
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High Temperatures: Excessively high temperatures can lead to the degradation of both the starting materials and the product.[1]
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Strong Reducing or Oxidizing Agents: The presence of strong reducing or oxidizing agents that are not intended for the main reaction can cause the cleavage of the N-N bond.[1]
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-
Prevention:
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Optimize Temperature: Carefully control the reaction temperature. It should be high enough to drive the reaction to completion but not so high as to cause degradation. Monitor the reaction by TLC to find the optimal temperature.[1]
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Choice of Reagents: Avoid the use of unnecessarily harsh reagents. If an oxidant is needed for the aromatization step, choose a mild one.
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Q4: My product is difficult to purify by column chromatography, showing significant tailing. What is the cause and how can I improve the separation?
A4: The basic nature of the nitrogen atoms in the pyridazine ring can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing peak tailing.
-
Solution:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your eluent. Triethylamine (0.1-1%) or a few drops of ammonia in your polar solvent are common choices. This will neutralize the acidic sites on the silica gel and improve the peak shape.
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Data Presentation
The yield of pyridazine synthesis is highly dependent on the specific substrates and reaction conditions. Below is a summary of reported yields for the synthesis of various substituted pyridazines from fulvenes (1,2-diacylcyclopentadienes) and hydrazine hydrate.
| Substituent on Pyridazine | Appearance | Melting Point (°C) | Percent Yield (%) |
| Phenyl | Light yellow powder | 202-204.9 | 71.2 |
| Thienyl | Red, rust-colored powder | 164.5-165.9 | 43 |
| Tolyl | Deep yellow powder | 158.5-161.2 | 51 |
Table 1: Comparison of yields for the synthesis of different substituted pyridazines.[2]
The following table summarizes the expected trend of product distribution based on reaction conditions.
| Condition | Incomplete Reaction (Hydrazone) | Intermediate (Dihydropyridazine) | Desired Product (Pyridazine) | Side Products (Degradation) |
| Low Temperature / Short Time | High | Moderate | Low | Low |
| Moderate Temperature / Optimal Time | Low | Low | High | Low |
| High Temperature / Long Time | Low | Low | Decreasing | Increasing |
| Anhydrous Conditions | Moderate | High | Low | Low |
| Presence of Mild Oxidant | Low | Low | High | Low |
Table 2: Qualitative effect of reaction conditions on product distribution.
Experimental Protocols
General Protocol for the Synthesis of a 5,6-Fused Ring Pyridazine
This protocol describes the synthesis of a phenyl-substituted 5,6-fused ring pyridazine from a phenyl-fulvene (1,2-dibenzoylcyclopentadiene) and hydrazine hydrate.[2]
Materials:
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Phenyl-fulvene (1 equivalent)
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Methanol
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Hydrazine hydrate (excess)
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Dichloromethane
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Magnesium sulfate
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Water
Procedure:
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Combine the phenyl-fulvene with methanol in a round-bottom flask.
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Add an excess of hydrazine hydrate to the solution.
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Stir the solution at room temperature for 24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, add water to the reaction mixture to precipitate the crude product.
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Perform a liquid-liquid extraction with dichloromethane (3 x 10 mL).
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Combine the organic layers, dry over magnesium sulfate, and filter.
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Remove the solvent in vacuo to obtain the crude product.
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Purify the crude product by column chromatography on silica gel. If peak tailing is observed, add 0.5% triethylamine to the eluent.
Visualizations
Reaction Pathway for Pyridazine Synthesis and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low yields.
Decision Logic for Product Purification
Caption: A decision tree for the purification of pyridazine products.
References
Technical Support Center: Optimization of Hydrazinolysis of Chloropyridazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the hydrazinolysis of chloropyridazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrazinolysis reaction is showing low yield. What are the potential causes and how can I improve it?
A1: Low yields in hydrazinolysis reactions of chloropyridazines can stem from several factors. Here's a troubleshooting guide to help you optimize your reaction:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A patent for the synthesis of 3-chloro-2-hydrazinopyridine suggests a reflux time of 4-8 hours.[1]
-
-
Sub-optimal Reagent Ratio: The molar ratio of hydrazine to your chloropyridazine substrate is critical.
-
Solution: An excess of hydrazine is often used to drive the reaction to completion. For the synthesis of 3-chloro-2-hydrazinopyridine, a molar ratio of 1:4 to 1:6 of 2,3-dichloropyridine to hydrazine hydrate has been shown to produce high yields (95-99%).[1]
-
-
Improper Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Solution: Polar solvents are generally preferred for this reaction. A patented method for high-yield synthesis of 3-chloro-2-hydrazinopyridine utilizes polar solvents such as methanol, ethanol, dimethylformamide (DMF), dimethylacetamide (DMAC), or tetrahydrofuran (THF).[1]
-
-
Work-up and Purification Issues: Product may be lost during the extraction or purification steps.
-
Solution: Ensure the pH is appropriate during aqueous work-up to minimize the solubility of your product in the aqueous phase. For purification, consider alternative methods to recrystallization, such as column chromatography, if you observe significant product loss.
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Q2: I am observing the formation of a significant amount of side products. What are the common side reactions and how can I minimize them?
A2: The primary side product in the hydrazinolysis of dichloropyridazines is often the di-substituted product where both chlorine atoms are replaced by hydrazine.
-
Minimizing Di-substitution:
-
Control Stoichiometry: Carefully control the molar ratio of hydrazine hydrate. Using a large excess of the dichloropyridazine substrate relative to hydrazine can favor mono-substitution, but this is often not practical. A more common approach is to use a moderate excess of hydrazine and control the reaction time and temperature to favor the mono-substituted product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for mono-substitution over di-substitution.
-
Substrate Reactivity: The position of the chlorine atoms on the pyridazine ring influences their reactivity. In some cases, one chlorine atom is significantly more reactive than the other, allowing for selective mono-substitution.
-
Q3: How do I choose the optimal solvent and temperature for my specific chloropyridazine substrate?
A3: The optimal solvent and temperature are highly dependent on the specific substrate.
-
Solvent Selection: As a starting point, polar protic solvents like ethanol or polar aprotic solvents like DMF and DMAC are good choices.[1] The solubility of your starting material and product in the chosen solvent is a key consideration.
-
Temperature Optimization: A good starting point is to run the reaction at the reflux temperature of the chosen solvent.[1] You can then screen a range of temperatures to find the optimal balance between reaction rate and selectivity. For instance, in the synthesis of 3-chloro-2-hydrazinopyridine, the reaction is carried out at reflux.[1]
Q4: What is a recommended work-up procedure for a hydrazinolysis reaction?
A4: A general work-up procedure involves the following steps:
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Cool the reaction mixture to room temperature.
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If a precipitate has formed, it can be collected by filtration.[1]
-
The filtrate can be concentrated under reduced pressure to remove the solvent.
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The residue is then typically partitioned between an organic solvent (e.g., dichloromethane, ethyl acetate) and water.
-
The organic layer is washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.
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The crude product can then be purified by recrystallization or column chromatography.
Experimental Protocols & Data
High-Yield Synthesis of 3-chloro-2-hydrazinopyridine
This protocol is adapted from a patented method demonstrating high yields.[1]
Reaction Scheme:
2,3-dichloropyridine + hydrazine hydrate → 3-chloro-2-hydrazinopyridine
Procedure:
-
To a 1L four-necked flask, add 0.1 moles of 2,3-dichloropyridine, 0.6 moles of hydrazine hydrate (≥80% mass content), and 3.75 g of a polar solvent (e.g., ethanol or DMAC).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting solid by filtration.
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Wash the solid with water.
-
Dry the solid to obtain 3-chloro-2-hydrazinopyridine.
Quantitative Data Summary:
| Starting Material | Molar Ratio (Substrate:Hydrazine) | Solvent | Reaction Time (hours) | Yield (%) | Purity (HPLC) (%) | Reference |
| 2,3-dichloropyridine | 1:6 | Ethanol | 6 | 97 | 99 | [1] |
| 2,3-dichloropyridine | 1:6 | DMAC | 6 | 98 | 99 | [1] |
| 2,3-dichloropyridine | 1:4 | Ethanol | 8 | 95 | 99 | [1] |
Synthesis of 3-chloro-6-hydrazinopyridazine
This protocol provides a specific example for the synthesis of 3-chloro-6-hydrazinopyridazine.
Procedure:
-
In a suitable reaction vessel, prepare a solution of 25% aqueous hydrazine (4.25 L) and 32% ammonia (7.5 L) in water (23.7 L).
-
While maintaining a gentle stream of nitrogen, add 3,6-dichloropyridazine (3 kg) to the solution.
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Heat the mixture. (Note: The specific temperature and reaction time are not detailed in the provided abstract).
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the optimization of hydrazinolysis of chloropyridazines.
Caption: A generalized workflow for the hydrazinolysis of chloropyridazines.
References
Removal of impurities from phenylhydrazine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and purification of phenylhydrazine.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude phenylhydrazine is a dark red or brown oil. What causes this discoloration and how can I prevent it?
A1: Discoloration in crude phenylhydrazine is typically due to oxidation products. Phenylhydrazine is susceptible to oxidation when exposed to air and light, resulting in the formation of colored impurities.[1][2][3] To minimize discoloration, it is crucial to handle the synthesis and workup under an inert atmosphere (e.g., nitrogen or argon) where possible and to protect the reaction mixture from light. Storing the purified product under an inert atmosphere in a tightly sealed, amber glass vial in a refrigerator is also recommended for long-term stability.[1]
Q2: The yield of my phenylhydrazine synthesis is lower than expected. What are the common causes and how can I improve it?
A2: Low yields can stem from several factors throughout the synthesis process. Here are some common areas to troubleshoot:
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Incomplete Diazotization: Ensure the temperature of the aniline solution is maintained close to 0°C during the addition of sodium nitrite.[4][5] Higher temperatures can lead to the decomposition of the diazonium salt.
-
Inefficient Reduction: The reduction of the diazonium salt is a critical step. Using freshly prepared sodium sulfite is recommended as the commercial quality can be poor, leading to lower yields.[6]
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Losses During Workup: Phenylhydrazine hydrochloride has some solubility in the aqueous mother liquor. Cooling the solution to 0°C before filtration is essential to maximize precipitation.[6] Between 20°C and 0°C, an additional 5-10% of the product can separate.[6]
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Decomposition During Distillation: Phenylhydrazine can decompose at elevated temperatures.[2][7] Distillation under reduced pressure is the preferred method for purification of the free base.[4][5] It is also critical to ensure that no traces of phenylhydrazine hydrochloride are present in the free base before distillation, as the salt can catalyze decomposition above 100°C.[6]
Q3: I am having difficulty purifying my phenylhydrazine hydrochloride. What is the most effective method?
A3: Recrystallization is often the most effective method for purifying solid phenylhydrazine hydrochloride.[8] A common procedure involves dissolving the crude hydrochloride in hot water, boiling briefly with activated charcoal to remove colored impurities, and then filtering the hot solution.[6] The purified phenylhydrazine hydrochloride is then precipitated by adding concentrated hydrochloric acid to the cooled filtrate and further cooling to 0°C.[6]
Q4: What are the key considerations when performing a vacuum distillation of phenylhydrazine free base?
A4: When distilling phenylhydrazine free base, the following points are critical for a successful purification:
-
Drying: The benzene or other organic solvent extract containing the free base should be thoroughly dried, for instance, with solid sodium hydroxide, before distillation. The presence of moisture can cause foaming.[6]
-
Pressure: Distillation should be carried out under reduced pressure to lower the boiling point and prevent thermal decomposition.[4]
-
Removal of Low-Boiling Impurities: It is advisable to distill off the solvent (e.g., benzene) at atmospheric pressure first, and then apply vacuum to remove any remaining low-boiling impurities before collecting the pure phenylhydrazine fraction.[5][6][9]
-
Absence of Acid: Ensure the free base is completely neutralized and free of any hydrochloride salt, which can catalyze decomposition at higher temperatures.[6]
Q5: I observe incomplete conversion of my starting material. How can I drive the reaction to completion?
A5: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:
-
Reagent Quality: Ensure that the starting aniline is pure and freshly distilled if necessary. The purity of sodium nitrite and the reducing agent (e.g., sodium sulfite) is also critical.[8]
-
Reaction Temperature: Maintain strict temperature control, especially during the diazotization step (0-5°C).[4] For the reduction step, the temperature should be carefully controlled as specified in the protocol.
-
Stoichiometry: Carefully check the molar ratios of all reagents. An excess of the reducing agent is typically used.
-
Reaction Time: Ensure the reaction is allowed to proceed for the recommended duration at each step. Monitoring the reaction progress by Thin Layer Chromatography (TLC) can be beneficial.[8]
Q6: How can I detect and quantify residual phenylhydrazine in a final product?
A6: Phenylhydrazine is considered a genotoxic or mutagenic impurity, and its levels in pharmaceutical products must be carefully controlled.[10][11] High-Performance Liquid Chromatography (HPLC) is a common and effective method for the detection and quantification of residual phenylhydrazine.[10][11][12][13] To enhance specificity, especially in complex matrices, pre-column derivatization can be employed to shift the maximum UV absorption wavelength of phenylhydrazine to the visible region, reducing interference from the drug substance.[10][11]
Experimental Protocols
Protocol 1: Purification of Phenylhydrazine Hydrochloride by Recrystallization
This protocol describes the purification of crude phenylhydrazine hydrochloride.
-
Dissolution: For every 100 g of crude phenylhydrazine hydrochloride, add 600 mL of water in a suitable flask.
-
Decolorization: Add a few grams of activated animal charcoal to the solution.
-
Heating: Heat the mixture and boil for a short period.
-
Hot Filtration: Filter the hot solution to remove the charcoal.
-
Precipitation: To the hot filtrate, add 200 mL of concentrated hydrochloric acid.
-
Crystallization: Cool the mixture to 0°C to allow for the crystallization of pure, white phenylhydrazine hydrochloride.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold water.
-
Drying: Dry the purified crystals. A yield of 85-90 g can be expected.[6]
Protocol 2: Liberation and Distillation of Phenylhydrazine Free Base
This protocol outlines the conversion of phenylhydrazine hydrochloride to the free base and its subsequent purification by vacuum distillation.
-
Neutralization: In a flask, dissolve the phenylhydrazine hydrochloride in water and add a 25% solution of sodium hydroxide until the solution is basic and the phenylhydrazine free base separates as an oil.[5][6]
-
Extraction: Extract the liberated phenylhydrazine with an organic solvent such as benzene or toluene (e.g., two 300 mL portions).[6][14]
-
Drying: Combine the organic extracts and dry them thoroughly with solid sodium hydroxide (e.g., 200 g).[5][6]
-
Solvent Removal: Decant the dried organic solution into a distillation flask. Distill off the bulk of the solvent under atmospheric pressure.[5][6]
-
Vacuum Distillation: Apply a vacuum to the system and distill off any remaining solvent and low-boiling impurities.[5][6]
-
Product Collection: Collect the pure phenylhydrazine fraction at the appropriate temperature and pressure (e.g., 137-138°C at 18 mmHg).[5][6] The product should be a pale yellow liquid.[5]
Data Presentation
Table 1: Physical Properties of Phenylhydrazine
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂ | [3] |
| Molecular Weight | 108.14 g/mol | [3] |
| Melting Point | 19.5 °C | [3] |
| Boiling Point | 243.5 °C (decomposes) | [2][3] |
| Boiling Point (Vacuum) | 137-138 °C / 18 mmHg | [5][6] |
| 120 °C / 12 mmHg | [4] | |
| Density | 1.0978 g/cm³ | [3] |
| Appearance | Pale yellow crystals or oily liquid | [2][7] |
| Solubility | Sparingly soluble in water; miscible with ethanol, ether, benzene | [3] |
Table 2: Typical Yields for Phenylhydrazine Synthesis and Purification
| Stage | Expected Yield | Notes | Reference |
| Crude Phenylhydrazine (from Aniline) | 80-84% | Based on the theoretical amount from the starting aniline. | [5][6] |
| Recrystallized Phenylhydrazine HCl | 85-90% | Based on the weight of the crude hydrochloride. | [6] |
Visualizations
Caption: Workflow for the synthesis of crude phenylhydrazine hydrochloride.
Caption: Decision pathway for the purification of phenylhydrazine.
Caption: Logical troubleshooting steps for phenylhydrazine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- 3. Phenylhydrazine [chemeurope.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis of Phenylhydrazine - Chempedia - LookChem [lookchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Syntheses of Phenylhydrazine [designer-drug.com]
- 10. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 13. CN103454370B - Method for measuring phenylhydrazine compound residues in crude drugs through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
- 14. US4352941A - Process for purification of phenylhydrazine - Google Patents [patents.google.com]
Technical Support Center: Controlling Regioselectivity in the Synthesis of Unsymmetrical Pyridazines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of unsymmetrical pyridazines. The focus is on controlling regioselectivity, a critical aspect of synthesizing these important heterocyclic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues related to poor regioselectivity, low yields, and unexpected side products in the synthesis of unsymmetrical pyridazines, primarily focusing on the widely used inverse-electron-demand Diels-Alder (IEDDA) reactions.
Q1: My IEDDA reaction between an unsymmetrical tetrazine and an aliphatic alkyne is giving a mixture of regioisomers. How can I improve the selectivity?
A1: Poor regioselectivity with aliphatic alkynes is a common challenge. Several strategies can be employed to overcome this:
-
Use of Alkynyl Sulfides: Reacting the tetrazine with an alkynyl sulfide instead of a simple aliphatic alkyne can significantly enhance regioselectivity. The sulfur substituent can be removed later if desired. For instance, the reaction of 3-phenyl-1,2,4,5-tetrazine with ethyl 1-hexyn-1-yl sulfoxide can lead to the selective formation of the corresponding 5-sulfinyl-substituted pyridazine.[1]
-
Solvent Choice: While highly effective for aromatic alkynes, solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) may not be sufficient to control the regioselectivity with aliphatic alkynes.[2] Experimenting with less polar solvents might be beneficial, although this could affect reaction rates.
-
Bulky Substituents: Introducing bulky substituents on either the tetrazine or the alkyne can sterically hinder the formation of one regioisomer, thus favoring the other.
Q2: I am observing low yields in my pyridazine synthesis. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Reagent Stability: Tetrazines, especially those with electron-withdrawing groups, can be unstable in certain media. Ensure you are using freshly prepared reagents and consider the stability of your specific tetrazine under the reaction conditions.[3]
-
Reaction Conditions:
-
Temperature: While higher temperatures can accelerate the reaction, they can also lead to degradation of reactants or products. Optimization of the reaction temperature is crucial.
-
Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion or side reactions. A slight excess of one reactant (e.g., 1.5-2 equivalents) can sometimes drive the reaction to completion.[3]
-
-
Purification: The desired product might be lost during the purification process. Re-evaluate your purification strategy (e.g., chromatography conditions, extraction procedures).
Q3: My reaction is not proceeding to completion. What should I check?
A3: If your reaction stalls, consider the following:
-
Reactivity of Dienophile: The electronic nature of the dienophile is critical. Electron-rich dienophiles like ynamines and enamines are generally more reactive in IEDDA reactions. If you are using a less reactive dienophile, you may need more forcing conditions (higher temperature, longer reaction time) or a more reactive tetrazine.
-
Catalyst (if applicable): If you are using a Lewis acid-mediated reaction, ensure the catalyst is active and used in the correct stoichiometry. Moisture can deactivate many Lewis acids.
-
Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like HFIP have been shown to accelerate IEDDA reactions of tetrazines.[2]
Q4: I am synthesizing a 3,4-disubstituted pyridazine using a 3-monosubstituted tetrazine and a silyl enol ether, but the regioselectivity is poor. How can I improve this?
A4: For this specific reaction, the use of a Lewis acid is often key to achieving high regioselectivity. Boron trifluoride (BF3) has been shown to mediate the inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazines and silyl enol ethers, leading to excellent regiocontrol, particularly with 1-monosubstituted silyl enol ethers.[4]
Q5: Can I achieve high regioselectivity in pyridazine synthesis without using a metal catalyst?
A5: Yes, several metal-free methods provide excellent regioselectivity. The aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines is a notable example, yielding 6-aryl-pyridazin-3-amines with high regioselectivity under neutral conditions.[5] This approach is a sustainable and cost-effective alternative to metal-catalyzed methods.
Data Presentation: Regioselectivity in Unsymmetrical Pyridazine Synthesis
The following tables summarize quantitative data on regioselectivity for different synthetic strategies.
Table 1: Regioselectivity in the Reaction of 3-Substituted Tetrazines with Alkynes
| Tetrazine Substituent (R1) | Alkyne Substituent (R2) | Solvent | Temperature (°C) | Major Regioisomer | Regiomeric Ratio (Major:Minor) | Yield (%) |
| Phenyl | Phenyl | HFIP | 40 | 3,4-Diphenylpyridazine | >95:5 | 95 |
| Phenyl | n-Butyl | HFIP | 40 | Mixture | ~1:1 | 80 |
| Phenyl | p-Tolyl-S- | Toluene | 110 | 3-Phenyl-4-(p-tolyl)-5-(p-tolylthio)pyridazine | >95:5 | 75 |
| Phenyl | EtO- | Toluene | 110 | 3-Phenyl-4-ethoxy-pyridazine | >95:5 | 88 |
Table 2: Regioselectivity in the Aza-Diels-Alder Reaction of 1,2,3-Triazines with 1-Propynylamines
| 1,2,3-Triazine Substituent (R1) | 1-Propynylamine Substituent (R2) | Solvent | Temperature (°C) | Product | Regioselectivity | Yield (%) |
| 4-MeO-Ph | N(Bn)2 | 1,4-Dioxane | 100 | 6-(4-Methoxyphenyl)-N,N-dibenzylpyridazin-3-amine | Exclusive | 92 |
| 4-Cl-Ph | N(Bn)2 | 1,4-Dioxane | 100 | N,N-Dibenzyl-6-(4-chlorophenyl)pyridazin-3-amine | Exclusive | 85 |
| 2-Thienyl | N(Bn)2 | 1,4-Dioxane | 100 | N,N-Dibenzyl-6-(thiophen-2-yl)pyridazin-3-amine | Exclusive | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Regioselective Synthesis of 3,4,5-Trisubstituted Pyridazines from 3-Substituted Tetrazines and Alkynyl Sulfides
This protocol is adapted from the work of Yoshida and colleagues.[1]
-
Reaction Setup: In a screw-top vial, combine the 3-substituted 1,2,4,5-tetrazine (1.0 equiv) and the alkynyl sulfide (1.2 equiv).
-
Solvent Addition: Add the appropriate solvent (e.g., toluene or HFIP) to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 40-110 °C) with stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyridazine.
Protocol 2: Regioselective Synthesis of 6-Aryl-pyridazin-3-amines via Aza-Diels-Alder Reaction of 1,2,3-Triazines
This protocol is based on the method developed by Sugimura and coworkers.[5]
-
Reaction Setup: In a sealed tube, dissolve the 1,2,3-triazine derivative (1.0 equiv) in dry 1,4-dioxane.
-
Reagent Addition: Add the 1-propynylamine (1.1 equiv) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 100 °C.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel to yield the pure 6-aryl-pyridazin-3-amine.
Visualizations
Caption: Decision workflow for selecting a regioselective synthetic route to unsymmetrical pyridazines.
Caption: Generalized mechanism for the IEDDA synthesis of pyridazines.
References
- 1. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]
Alternative reagents to hydrazine hydrate for pyridazine synthesis
Welcome to the Technical Support Center for Pyridazine Synthesis. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during pyridazine synthesis, with a focus on alternatives to the hazardous reagent, hydrazine hydrate.
I. The Challenge with Hydrazine Hydrate
Hydrazine hydrate is a common reagent for synthesizing pyridazines, typically through condensation with 1,4-dicarbonyl compounds. However, its use is increasingly scrutinized due to significant safety concerns. Hydrazine is highly toxic, a suspected carcinogen, and potentially explosive. These hazards necessitate stringent safety protocols and motivate the search for safer, more environmentally benign synthetic routes.
II. Troubleshooting Guides for Alternative Methods
This section addresses common problems encountered when using hydrazine-free alternatives for pyridazine synthesis.
A. Method 1: Inverse Electron-Demand Diels-Alder (IEDDA) Reaction
The IEDDA reaction, typically between an electron-deficient tetrazine and an electron-rich dienophile (e.g., an alkene or alkyne), is a powerful, high-yield alternative for constructing the pyridazine core.
Question: I am observing low or no yield in my IEDDA reaction. What are the possible causes?
Answer:
-
Incorrect Electronic Pairing: The core principle of IEDDA is the reaction between an electron-poor diene (tetrazine) and an electron-rich dienophile. Ensure your dienophile possesses sufficient electron-donating groups. The reaction rate is governed by the energy gap between the dienophile's Highest Occupied Molecular Orbital (HOMO) and the diene's Lowest Unoccupied Molecular Orbital (LUMO).[1]
-
Steric Hindrance: Bulky substituents on either the tetrazine or the dienophile can significantly reduce the reaction rate by sterically hindering the approach of the two reactants.[2]
-
Dienophile Strain: Highly strained alkenes and alkynes, such as trans-cyclooctenes, are significantly more reactive and can overcome some electronic or steric limitations.[3] If using a less strained dienophile, consider increasing the reaction temperature or time.
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Solvent Choice: While many IEDDA reactions proceed well in a range of solvents, solvent polarity can influence reaction rates. Some reactions show improved kinetics in more polar solvents.
Question: My IEDDA reaction is producing a mixture of regioisomers. How can I improve regioselectivity?
Answer:
-
Electronic Bias: The regioselectivity of the cycloaddition is primarily controlled by the electronic properties of the substituents on both the diene and dienophile.[4] Placing a strong electron-withdrawing group on the tetrazine can direct the regioselectivity.[1]
-
Steric Directing Groups: A bulky substituent on the tetrazine can sterically favor the formation of one regioisomer over the other.
-
Reagent Choice: Some unsymmetrical tetrazines have been shown to exhibit unexpected but highly regioselective cycloadditions, providing a complementary approach to obtaining the desired isomer.[5]
Question: The final aromatization of the dihydropyridazine intermediate is not occurring or is incomplete. What can I do?
Answer:
-
Oxidation: The initially formed dihydropyridazine may require an oxidant to convert it to the aromatic pyridazine. This can sometimes occur with atmospheric oxygen, but may require the addition of a mild oxidant if the reaction stalls at the dihydropyridazine stage.[1]
-
Reaction with Alkynes: Using an alkyne as the dienophile instead of an alkene will directly yield the aromatic pyridazine, bypassing the need for an oxidation step.[1]
B. Method 2: Pyridine-to-Pyridazine Skeletal Editing
This innovative method transforms a readily available pyridine into a pyridazine by replacing a ring carbon atom with a nitrogen atom. The process is a two-step sequence involving N-amination followed by a ring-remodeling step.[6][7][8]
Question: The yield of my pyridazine product is low after the skeletal editing reaction. What factors could be responsible?
Answer:
-
Substituent Effects: This reaction generally requires at least one electron-withdrawing group on the pyridine ring to proceed in good yield.[9][10] Pyridines bearing only electron-donating groups may not be suitable substrates.
-
Incomplete N-amination: The first step, the formation of the N-aminopyridinium salt, is crucial. Ensure this reaction goes to completion before proceeding to the ring-remodeling step.
-
Purity of Intermediates: While the protocol can be performed in a telescoped sequence without purification of intermediates, impurities from the first step can sometimes interfere with the second.[10] If yields are consistently low, consider purifying the N-aminopyridinium salt.
-
Reaction Conditions: The ring-remodeling step is sensitive to the base and solvent used. Optimization of these parameters may be necessary for your specific substrate.[6]
Question: I am concerned about the safety of the skeletal editing procedure. Are there any specific hazards?
Answer:
-
Exothermic Decomposition: The 2-azido-N-aminopyridinium intermediate has the potential for exothermic decomposition. It is recommended that this reaction be performed on a small scale, especially during initial investigations.[10]
-
Photoinitiation: The rearrangement is a photoinitiated process.[7][8] Ensure appropriate photochemical reaction setup and safety precautions are in place.
Question: I am having difficulty with the purification of the final pyridazine product. Any suggestions?
Answer:
-
Polarity: Pyridazines are generally polar compounds. Standard silica gel chromatography is often effective.
-
Solubility Issues: If the product has poor solubility, this can make purification challenging. Consider converting the product to a salt (e.g., hydrochloride) to improve solubility for purification, followed by neutralization to recover the free base.[11]
-
Tailing on Silica Gel: The basic nitrogen atoms in pyridazines can cause peak tailing on silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.[11]
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternatives to hydrazine hydrate? A1: The primary advantage is significantly improved safety. Alternatives like IEDDA reactions and pyridine skeletal editing avoid the use of highly toxic and potentially carcinogenic hydrazine.[6][7][8] Many of these modern methods also offer milder reaction conditions, broader functional group tolerance, and novel synthetic pathways to access complex pyridazine derivatives.
Q2: Are these alternative methods scalable? A2: The scalability depends on the specific method. IEDDA reactions are often scalable. The pyridine-to-pyridazine skeletal editing has been demonstrated on a gram scale, but caution is advised due to the potential for exothermic decomposition of intermediates.[6][10]
Q3: Which alternative method is best for my target molecule? A3: The choice of method depends on the desired substitution pattern and the availability of starting materials.
-
IEDDA is excellent for creating highly substituted pyridazines if you have access to the appropriate tetrazine and dienophile. It offers high regioselectivity with careful substrate design.[5][12]
-
Pyridine skeletal editing is a powerful strategy if your starting material is a substituted pyridine, effectively leveraging the vast existing knowledge of pyridine synthesis.[7][8][10]
Q4: Can these alternative methods be used for late-stage functionalization in drug discovery? A4: Yes, both IEDDA and pyridine skeletal editing are well-suited for late-stage functionalization. IEDDA reactions are bio-orthogonal and can be performed under physiological conditions.[13] Skeletal editing has been successfully applied to complex, drug-derived molecules.[6]
IV. Data Summary: Comparison of Synthesis Methods
The following table summarizes typical reaction conditions and yields for the traditional hydrazine hydrate method and the discussed alternatives.
| Method | Key Reagents | Typical Temperature | Typical Reaction Time | Typical Yield | Key Advantages | Key Limitations |
| Traditional Hydrazine Method | 1,4-Dicarbonyl, Hydrazine Hydrate | Reflux | 3 - 24 hours | 40-94%[1][14] | Readily available starting materials. | Use of highly toxic/carcinogenic hydrazine. |
| IEDDA Reaction | Tetrazine, Alkene/Alkyne | Room Temp. to 110 °C | 15 min - 48 hours | High to Excellent[5] | Hydrazine-free, mild conditions, high yields, bio-orthogonal. | Requires synthesis of tetrazine precursors; potential regioselectivity issues.[5][15] |
| Pyridine Skeletal Editing | Substituted Pyridine, Aminating Reagent, mCPBA | Room Temperature | ~1 hour (remodeling step) | up to 66%[6] | Hydrazine-free, very mild conditions, leverages pyridine synthesis. | Requires electron-withdrawing group on pyridine; potential safety concerns with intermediates.[9][10] |
V. Experimental Protocols
A. General Protocol for Pyridazine Synthesis via IEDDA Reaction
This protocol is a general guideline for the reaction between a tetrazine and an alkyne.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,2,4,5-tetrazine derivative (1.0 equivalent) in a suitable anhydrous solvent (e.g., toluene or HFIP).
-
Addition of Dienophile: Add the alkyne derivative (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 110 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is often accompanied by a color change as the tetrazine is consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired pyridazine.[12]
B. General Protocol for Pyridine-to-Pyridazine Skeletal Editing
This is a two-step, one-pot protocol for the conversion of a pyridine to a pyridazine.
Step 1: N-Amination
-
In a reaction vessel, dissolve the starting substituted pyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Add the aminating reagent (e.g., O-(mesitylenesulfonyl)hydroxylamine) and stir at room temperature until the starting pyridine is fully consumed (monitor by TLC or LC-MS).
Step 2: Ring Remodeling 3. Evaporate the solvent from the N-amination reaction. 4. Dissolve the resulting N-aminopyridinium salt in a solvent such as tetrahydropyran (THP). 5. Add a base (e.g., cesium carbonate, Cs₂CO₃) followed by m-chloroperoxybenzoic acid (mCPBA). 6. Stir the reaction at room temperature for approximately 1 hour. 7. Workup and Purification: Upon completion, quench the reaction and purify the crude product by standard chromatographic techniques to obtain the pyridazine.[6]
VI. Visualization of Workflows
A. Workflow for IEDDA Synthesis
Caption: Experimental workflow for pyridazine synthesis via IEDDA reaction.
B. Workflow for Pyridine-to-Pyridazine Skeletal Editing
Caption: One-pot workflow for pyridine-to-pyridazine skeletal editing.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Two Novel 1,2,4,5-Tetrazines that Participate in Inverse Electron Demand Diels–Alder Reactions with an Unexpected Regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Bridging the pyridine-pyridazine synthesis gap by skeletal editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. benchchem.com [benchchem.com]
- 12. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
Technical Support Center: Column Chromatography for Pyridazinone Derivative Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of pyridazinone derivatives using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of pyridazinone derivatives in a question-and-answer format.
Question: My pyridazinone derivative is showing poor separation on the silica gel column, with significant peak overlap. What can I do?
Answer:
Poor separation is a frequent issue and can be addressed by optimizing several parameters:
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Solvent System Optimization: The polarity of the eluent is critical. If your compounds are eluting too quickly (high Rf value), your solvent system is likely too polar. Conversely, if they are not moving from the baseline (low Rf value), it is not polar enough.
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Strategy: Systematically test different solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many pyridazinone derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or acetone.[1] For more polar pyridazinones, a combination of dichloromethane and methanol may be necessary.[2]
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Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can significantly improve the resolution of compounds with different polarities.[3] Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the proportion of the more polar solvent to elute your target pyridazinone derivative and then more polar impurities.
-
-
Stationary Phase Choice: While silica gel is the most common stationary phase for pyridazinone purification, it may not be suitable for all derivatives, especially if the compound is unstable on silica.[4]
-
Alternative Stationary Phases: Consider using alumina (basic, neutral, or acidic) or reverse-phase silica (like C18) if your compound is sensitive to the acidic nature of silica gel or if you are dealing with very polar or non-polar compounds.
-
Question: My pyridazinone derivative appears to be decomposing on the column. How can I prevent this?
Answer:
Decomposition on the column is often due to the acidic nature of silica gel or prolonged exposure to the stationary phase.
-
Assess Stability: First, confirm the instability of your compound on silica gel by spotting it on a TLC plate, letting it sit for an extended period, and then eluting it to see if degradation products appear.[4]
-
Deactivating Silica Gel: You can deactivate silica gel by adding a small percentage of a base, like triethylamine (e.g., 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica surface.
-
Alternative Stationary Phases: As mentioned above, switching to a more inert stationary phase like alumina can be a good solution.[4]
-
Speed of Purification: Use flash column chromatography to minimize the time your compound spends on the column.[5]
Question: I am observing significant peak tailing for my pyridazinone derivative. What causes this and how can I fix it?
Answer:
Peak tailing is often caused by strong interactions between the analyte and the stationary phase, or by column overload.
-
Reduce Secondary Interactions:
-
Add a Modifier: For basic pyridazinone derivatives, which can interact strongly with acidic silanol groups on silica, adding a basic modifier like triethylamine or pyridine to the mobile phase can improve peak shape.
-
Adjust pH: In reverse-phase chromatography, adjusting the pH of the mobile phase can suppress the ionization of your compound, leading to less tailing.
-
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Column Condition: A poorly packed column or a void at the column inlet can also cause tailing. Ensure your column is packed uniformly. If a void has formed, you may need to repack the column.
Question: My pyridazinone derivative is poorly soluble in the mobile phase, making it difficult to load onto the column. What should I do?
Answer:
Solubility issues can be addressed by modifying the sample loading technique.
-
Dry Loading: Instead of dissolving your sample in the mobile phase, you can adsorb it onto a small amount of silica gel.[5] To do this, dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[5]
-
Stronger Loading Solvent: Dissolve your sample in a minimal amount of a stronger (more polar) solvent than your initial mobile phase. However, use this technique with caution as it can sometimes negatively impact the separation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stationary phase for purifying pyridazinone derivatives?
A1: Silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase for the purification of pyridazinone derivatives due to its versatility and effectiveness in separating compounds of moderate polarity.[3][6] However, for compounds that are sensitive to acid, alumina may be a better choice.[4]
Q2: How do I choose the right mobile phase for my pyridazinone derivative?
A2: The selection of the mobile phase is crucial and should be guided by preliminary TLC analysis. A common starting point is a binary mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, dichloromethane). The ratio of these solvents is adjusted to achieve an Rf value of approximately 0.2-0.4 for the desired compound on the TLC plate. For more polar pyridazinone derivatives, a mobile phase consisting of dichloromethane and methanol is often effective.[2]
Q3: What is a typical yield and purity I can expect from column chromatography of pyridazinone derivatives?
A3: The yield and purity are highly dependent on the specific pyridazinone derivative, the complexity of the crude mixture, and the optimization of the chromatographic conditions. However, it is common to achieve purities of >95% with yields ranging from 50% to over 90%. The accompanying data presentation table provides some reported examples.
Q4: Can I reuse my column for purifying the same pyridazinone derivative?
A4: While it is possible to reuse a column, it is generally not recommended for high-purity applications, as residual impurities from a previous run can contaminate the next purification. If you do choose to reuse a column, ensure it is thoroughly flushed with a strong solvent (e.g., methanol or acetone) to remove all retained compounds.
Q5: My compound is not eluting from the column. What could be the problem?
A5: This could be due to several reasons:
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Insufficiently Polar Mobile Phase: Your mobile phase may not be polar enough to displace your compound from the stationary phase. Gradually increase the polarity of your eluent.
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Compound Decomposition: Your compound may have decomposed on the column.[4]
-
Irreversible Adsorption: Your compound may be irreversibly adsorbed to the stationary phase. This is more likely with highly polar compounds on silica gel.
Data Presentation
The following table summarizes quantitative data from the purification of various pyridazinone derivatives by column chromatography as reported in the literature.
| Pyridazinone Derivative | Stationary Phase | Mobile Phase / Eluent | Yield (%) | Purity (%) | Reference |
| 4-(2,6-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | Silica gel | Not specified | 94 | Not specified | [2] |
| 4-(2-nitrobenzyl)-6-phenylpyridazin-3(2H)-one | Silica gel | Not specified | 96 | Not specified | [2] |
| 4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one | Silica gel | Not specified | 78 | Not specified | [2] |
| 4-(4-fluorobenzyl)-6-phenylpyridazin-3(2H)-one | Silica gel | Not specified | 58 | Not specified | [2] |
| Phenyl-pyridazine product | Not specified | Dichloromethane | 71.2 | >95 (based on melting point range) | [7] |
| Thienyl-pyridazine product | Not specified | Dichloromethane | 43 | >95 (based on melting point range) | [7] |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Silica gel | Methanol | 50 | Not specified | [8] |
| 4-(2-(4-chlorophenyl)hydrazinyl)-3-(p-chlorobenzylidenehydrazinyl)-6-phenylpyridazine | Silica gel | Methanol | 30 | Not specified | [8] |
| 5-(4-chlorophenylamino)-7-(3,5-dimethoxybenzylidene)-3-phenyl-5H-pyridazino[3,4-b][9][10]thiazin-6(7H)-one | Silica gel | Dioxane | 58 | Not specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for Purification of Pyridazinone Derivatives using Silica Gel Column Chromatography [2][6]
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column with a stopcock. Allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude pyridazinone derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.
-
-
Elution: Begin elution with the determined starting mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate). Collect fractions in test tubes or flasks.
-
Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified compound under high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: General workflow for the purification of pyridazinone derivatives.
Caption: Troubleshooting workflow for poor separation issues.
Caption: Pyridazinone derivatives' impact on inflammatory pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of the biological activity of pyridazine versus pyrazine derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridazine and pyrazine are two important classes of nitrogen-containing heterocyclic compounds that form the core scaffolds of numerous biologically active molecules. Both are six-membered aromatic rings containing two nitrogen atoms, but their arrangement differs: pyridazine has them in adjacent positions (1,2-diazine), while pyrazine has them in a para-arrangement (1,4-diazine). This seemingly subtle structural difference can significantly influence their physicochemical properties and their interactions with biological targets, leading to a diverse range of pharmacological activities. This guide provides an objective comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of pyridazine and pyrazine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.
Anticancer Activity
Both pyridazine and pyrazine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.
Data Presentation: Anticancer Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyridazine and pyrazine derivatives against various cancer cell lines. It is important to note that the data are collated from different studies and direct comparison should be made with caution as experimental conditions may vary.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyridazinone | Compound 38 | FGFR-overexpressing cells | Potent (specific values not detailed in abstract) | [1] |
| Phenyl dihydropyridazinone | Thiourea series | B-Raf expressing cells | 24.97 - 35.59 nM | [1] |
| Pyridazinone | Compound 3g | COX-2 expressing cells | 0.04384 | [2] |
| Pyridazinone | Compound 6a | COX-2 expressing cells | 0.05301 | [2] |
| Pyridazinone | Compound 5a | COX-2 expressing cells | 0.77 | [3] |
| Pyridazinone | Compound 5f | COX-2 expressing cells | 1.89 | [3] |
Table 2: Anticancer Activity of Pyrazine Derivatives
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| [4][5][6]triazolo[4,3-a]pyrazine | Compound 17l | A549 (Lung) | 0.98 | [6] |
| [4][5][6]triazolo[4,3-a]pyrazine | Compound 17l | MCF-7 (Breast) | 1.05 | [6] |
| [4][5][6]triazolo[4,3-a]pyrazine | Compound 17l | Hela (Cervical) | 1.28 | [6] |
| Imidazo[1,2-a]pyrazine | Representative compound | Hep-2 (Laryngeal) | 11 | [4] |
| Imidazo[1,2-a]pyrazine | Representative compound | HepG2 (Liver) | 13 | [4] |
| Imidazo[1,2-a]pyrazine | Representative compound | MCF-7 (Breast) | 11 | [4] |
Signaling Pathway: VEGFR-2 Inhibition
A common mechanism for the anticancer activity of both pyridazine and pyrazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
References
- 1. New pyridazine derivatives as selective COX-2 inhibitors and potential anti-inflammatory agents; design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
The Rise of Pyridazine Scaffolds: A Comparative Guide to 3-Hydrazino-6-phenylpyridazine Derivatives in Anti-Inflammatory Drug Discovery
For researchers and drug development professionals, the quest for potent and safer anti-inflammatory agents is a perpetual challenge. In this landscape, 3-hydrazino-6-phenylpyridazine derivatives have emerged as a promising class of compounds, demonstrating significant anti-inflammatory potential, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive comparison of these derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation anti-inflammatory therapeutics.
The core structure of pyridazine has proven to be a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects. The focus of recent research has increasingly narrowed down to specific substitutions on the pyridazine ring, with the 3-hydrazino-6-phenyl configuration showing particular promise. These compounds often exert their anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, most notably cyclooxygenase-2 (COX-2). Selective COX-2 inhibition is a highly sought-after attribute, as it is associated with a reduced risk of the gastrointestinal side effects commonly seen with non-selective NSAIDs.
Comparative Anti-Inflammatory Activity
Several studies have synthesized and evaluated a range of this compound derivatives, comparing their anti-inflammatory efficacy against standard drugs like indomethacin and celecoxib. The following tables summarize the key quantitative data from these studies, offering a clear comparison of the in vitro and in vivo activities of various derivatives.
| Compound | In Vitro COX-2 Inhibition (IC50, µM) | In Vitro COX-1 Inhibition (IC50, µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Derivative 4a | Potent (data not quantified) | - | - | |
| Derivative 9d | Potent (data not quantified) | - | - | |
| Derivative 5a | 0.77 | 12.9 | 16.70 | |
| Derivative 5f | 1.89 | 25.3 | 13.38 | |
| Derivative 4c | 0.26 | - | - | |
| Derivative 6b | 0.18 | 1.14 | 6.33 | |
| Celecoxib | 0.35 | 12.96 | 37.03 | |
| Indomethacin | 0.42 | 0.21 | 0.50 |
Table 1: Comparative in vitro COX-1/COX-2 inhibitory activity.
| Compound | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Ulcer Index | Reference |
| Derivative 4a | More potent than indomethacin | Safe gastric profile | |
| Derivative 9d | More potent than indomethacin | Safe gastric profile | |
| Derivative 5a | Comparable to indomethacin and celecoxib | Lower than indomethacin | |
| Derivative 5f | Comparable to indomethacin and celecoxib | Lower than indomethacin | |
| Derivative 6b | Comparable to indomethacin and celecoxib | No ulcerative effect detected | |
| Indomethacin | Standard reference | - | |
| Celecoxib | Standard reference | - |
Table 2: Comparative in vivo anti-inflammatory activity and ulcerogenicity.
Mechanism of Action: Targeting Inflammatory Pathways
The primary mechanism of action for many of these pyridazine derivatives is the inhibition of the COX-2 enzyme, a key player in the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Beyond COX inhibition, some studies suggest that these compounds may also modulate other inflammatory pathways, such as the inhibition of pro-inflammatory cytokines like TNF-α and IL-6, and the suppression of nitric oxide (NO) and reactive oxygen species (ROS) production
Scrutinizing 3,6-Disubstituted Pyridazine Derivatives as JNK1 Pathway Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 3,6-disubstituted pyridazine derivatives as inhibitors of the c-Jun N-terminal kinase 1 (JNK1) pathway. The performance of a promising lead compound, referred to as compound 9e, is benchmarked against other known JNK inhibitors, supported by experimental data to facilitate informed evaluation for further research and development.
A recent 2024 study published in ACS Omega introduced a series of novel 3,6-disubstituted pyridazine derivatives with demonstrated potential as JNK1 pathway inhibitors and anticancer agents.[1][2] This guide will delve into the validation of these compounds, focusing on the most active derivative, compound 9e, and comparing its activity with the well-established, first-generation JNK inhibitor SP600125 and the multi-kinase inhibitor Sorafenib.
Comparative Efficacy of JNK1 Inhibitors
The inhibitory activities of the 3,6-disubstituted pyridazine derivative 9e and comparative compounds were assessed through various in vitro and in vivo assays. The data highlights the potential of this new chemical scaffold in targeting the JNK1 pathway.
| Compound | Target(s) | In Vitro Activity (NCI-60) | In Vivo Activity (Ehrlich Ascites Carcinoma Model) | JNK1 Gene Expression (in vivo) |
| Compound 9e | JNK1 Pathway | High growth inhibition in multiple cancer cell lines (e.g., 97.91% in A498 renal cancer, 79.98% in T-47D breast cancer)[3] | Significant reduction in mean tumor volume[1] | Downregulated JNK1 gene expression by 47.3% (at 30 mg/kg)[4] |
| SP600125 | JNK1, JNK2, JNK3 | Widely used as a benchmark JNK inhibitor in numerous studies. | N/A in this direct comparison | N/A in this direct comparison |
| Sorafenib | Multi-kinase inhibitor | Used as a positive control in the in vivo study. | Superior to compound 9e in reducing JNK1 gene expression.[4] | Significant downregulation of JNK1 gene expression.[4] |
Note: The in vitro activity of compound 9e was evaluated at a concentration of 10 μM across the NCI-60 panel of human cancer cell lines.[3][4]
JNK1 Signaling Pathway and Inhibition
The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[5] It is activated by various stress stimuli, including inflammatory cytokines and environmental stress, and regulates essential cellular processes such as proliferation, apoptosis, and differentiation.[5][6] The simplified JNK1 signaling cascade and the point of inhibition are illustrated below.
References
- 1. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. anygenes.com [anygenes.com]
- 6. sinobiological.com [sinobiological.com]
Comparing the efficacy of different substituted pyridazine derivatives as anticancer agents
For Immediate Release
The quest for novel anticancer agents has led researchers to explore a diverse range of chemical scaffolds, with pyridazine and its derivatives emerging as a particularly promising class of compounds. Exhibiting a broad spectrum of biological activities, substituted pyridazines have demonstrated significant potential in targeting various cancer cell lines through multiple mechanisms of action. This guide provides a comparative analysis of the efficacy of different substituted pyridazine derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical area of study.
Comparative Anticancer Efficacy of Substituted Pyridazine Derivatives
The anticancer activity of substituted pyridazine derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates a higher potency of the compound. The following table summarizes the IC50 values for representative pyridazine derivatives, highlighting their efficacy against a range of cancer cell types.
| Derivative Class | Compound | Target Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-Disubstituted Pyridazines | Compound 11m | T-47D (Breast Cancer) | 0.43 ± 0.01 | [1][2] |
| MDA-MB-231 (Breast Cancer) | 0.99 ± 0.03 | [1][2] | ||
| Compound 11l | T-47D (Breast Cancer) | 1.57 ± 0.05 | [3] | |
| Compound 9e | HOP-92 (Non-Small Cell Lung) | 17.8 | [4] | |
| Pyrazolo[3,4-d]pyridazinones | Compound 4 | HepG-2 (Liver Cancer) | 17.30 | [5] |
| HCT-116 (Colorectal Cancer) | 18.38 | [5] | ||
| MCF-7 (Breast Cancer) | 27.29 | [5] | ||
| Nano-formulation 4-SLNs | HepG-2 (Liver Cancer) | 7.56 | [5] | |
| HCT-116 (Colorectal Cancer) | 4.80 | [5] | ||
| MCF-7 (Breast Cancer) | 6.41 | [5] | ||
| Nano-formulation 4-LPHNPs | HepG-2 (Liver Cancer) | 7.85 | [5] | |
| HCT-116 (Colorectal Cancer) | 5.24 | [5] | ||
| MCF-7 (Breast Cancer) | 6.65 | [5] | ||
| Pyrazolo[3,4-d]pyrimidines | Compound 7 | Hela (Cervical Cancer) | 17.50 | [6] |
| A549 (Lung Cancer) | 68.75 | [6] | ||
| Caco-2 (Colorectal Cancer) | 73.08 | [6] | ||
| HT1080 (Fibrosarcoma) | 43.75 | [6] |
Key Signaling Pathways Targeted by Pyridazine Derivatives
Substituted pyridazine derivatives exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival, proliferation, and metastasis. Two prominent pathways targeted by these compounds are the JNK1 and VEGFR-2 signaling cascades.
The c-Jun N-terminal kinase 1 (JNK1) pathway is a critical regulator of apoptosis (programmed cell death). Activation of the JNK1 pathway can lead to the phosphorylation of downstream targets like c-Jun, which in turn promotes the expression of pro-apoptotic proteins, ultimately leading to cancer cell death.
The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 signaling can effectively starve tumors and impede their growth and metastasis.
Experimental Protocols for Efficacy Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer efficacy of substituted pyridazine derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazine derivatives and a vehicle control. Incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of pyridazine derivatives for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with pyridazine derivatives and harvest as described for the apoptosis assay.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[9][10]
-
Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[9][11]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is quantified.[11][12]
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of novel pyridazine derivatives is outlined below.
Conclusion
Substituted pyridazine derivatives represent a versatile and potent class of anticancer agents. The data presented in this guide highlights the significant efficacy of various derivatives against a range of cancer cell lines. The diverse mechanisms of action, including the modulation of key signaling pathways like JNK1 and VEGFR-2, underscore their therapeutic potential. Further research focusing on optimizing the structure-activity relationships and exploring novel delivery systems, such as nano-formulations, will be crucial in translating the promise of these compounds into effective clinical treatments. This guide serves as a valuable resource for researchers dedicated to advancing the fight against cancer through innovative drug discovery.
References
- 1. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
Structure-Activity Relationship of 3-Hydrazino-6-phenylpyridazine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-hydrazino-6-phenylpyridazine scaffold has emerged as a promising framework in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is a synthesis of data from multiple studies to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Pyridazine Derivatives
Recent studies have explored the potential of this compound analogs as anticancer agents. The core structure has been modified to investigate the impact of different substituents on cytotoxicity against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values) of selected pyridazine derivatives. It is important to note that the data is compiled from different studies and the experimental conditions, such as the specific cancer cell lines and assay methods, may vary.
| Compound ID | R1 (at position 6) | R2 (modification of hydrazino group) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | Hydrazone of 4-chlorobenzaldehyde | T-47D (Breast) | - | [1] |
| 1b | Phenyl | Hydrazone of 4-methoxybenzaldehyde | A498 (Kidney) | - | [1] |
| 2a | 3,4-Dimethoxyphenyl | Hydrazone of 4-fluorobenzaldehyde | A498 (Kidney) | 97.91 (% inhibition) | [1] |
| 2b | 3,4-Dimethoxyphenyl | Hydrazone of 4-chlorobenzaldehyde | T-47D (Breast) | 79.98 (% inhibition) | [1] |
| 3a | Phenyl | N'-(1-(furan-2-yl)ethylidene) | MCF-7 (Breast) | - | |
| 3b | Phenyl | N'-(1-(thiophen-2-yl)ethylidene) | HCT-116 (Colon) | - |
Note: Specific IC50 values for some compounds were not available in the referenced abstracts; however, their significant inhibitory activity was highlighted.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Substitution on the Phenyl Ring at C6: The presence of methoxy groups at the 3 and 4 positions of the phenyl ring (as in compounds 2a and 2b ) appears to contribute significantly to the anticancer activity.[1]
-
Modification of the Hydrazino Group: Conversion of the hydrazino group into hydrazones by reacting with various aldehydes is a common strategy. The nature of the aldehyde substituent (e.g., chloro, fluoro, methoxy) influences the potency and selectivity against different cancer cell lines.[1]
-
Heterocyclic Substituents: The introduction of heterocyclic moieties, such as furan and thiophene, on the hydrazone side chain is another avenue for structural modification that has been explored.
Antimicrobial Activity of Pyridazine Derivatives
Derivatives of this compound have also been investigated for their potential as antimicrobial agents. The structural modifications aim to enhance the potency against various bacterial and fungal strains.
Quantitative Data on Antimicrobial Activity
The table below presents the minimum inhibitory concentration (MIC) values for a series of this compound analogs against different microorganisms.
| Compound ID | R (on phenyl at C6) | R' (on hydrazone) | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 4a | H | Isatin-3-hydrazone | - | - | Moderate Activity | |
| 4b | OCH3 | Isatin-3-hydrazone | - | - | Moderate Activity | |
| 4c | Cl | Isatin-3-hydrazone | - | - | Moderate Activity | |
| 4d | Br | Isatin-3-hydrazone | - | - | Moderate Activity | |
| 5a | H | - | - | - | - | |
| 5b | 4-CH3 | - | - | - | - | |
| 5c | 4-Cl | - | - | - | - |
Note: Specific MIC values were not always provided in the abstracts, but the relative activity was mentioned.
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
Key SAR observations for the antimicrobial activity of these compounds include:
-
Hydrazone Formation: The condensation of the 3-hydrazino group with isatin derivatives to form hydrazones is a key structural feature for antimicrobial activity. All the synthesized compounds in one study showed moderate activity against Candida albicans.
-
Substituents on the Phenyl Ring: The electronic nature of the substituent on the 6-phenyl ring (e.g., -OCH3, -Cl, -Br) appears to modulate the antimicrobial potency.
-
Further Derivatization: The synthesis of more complex heterocyclic systems by reacting the 3-hydrazino-6-substituted phenyl pyridazines with aroyl propionic acids has been explored to generate compounds with antitubercular, antifungal, and antibacterial activities.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the literature for evaluating the biological activities of this compound analogs.
Synthesis of this compound
The general synthetic route to the core scaffold involves the following steps:
-
Friedel-Crafts Acylation: Reaction of an appropriate aromatic hydrocarbon with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl3) to yield a β-aroyl propionic acid.
-
Cyclocondensation: The resulting acid is cyclized with hydrazine hydrate to form a 6-(substituted aryl)-2,3,4,5-tetrahydro-3-pyridazinone.
-
Chlorination: The pyridazinone is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the corresponding 3-chloro-6-substituted phenylpyridazine.
-
Hydrazinolysis: Finally, the 3-chloro derivative is reacted with hydrazine hydrate to afford the target 3-hydrazino-6-substituted phenylpyridazine.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate the general synthetic pathway for this compound analogs and the logical flow of a typical drug discovery process involving this scaffold.
References
A Comparative Guide to the Cross-Reactivity of Pyridazine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, make it an attractive moiety for designing potent and selective kinase inhibitors.[1] Understanding the cross-reactivity profile of these inhibitors is paramount for predicting their therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of pyridazine-based kinase inhibitors, supported by quantitative data and detailed experimental methodologies.
Cross-Reactivity Profiling Data
The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. High selectivity can lead to a more favorable safety profile, while polypharmacology (engaging multiple targets) can sometimes offer enhanced efficacy. The following tables summarize the cross-reactivity data for selected pyridazine-based kinase inhibitors against a panel of kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), with lower values indicating higher potency.
A recent review of pyrazine-based kinase inhibitors from 2019-2023 highlights several compounds that have progressed into clinical trials for various cancers and inflammatory disorders.[2][3][4] While this guide focuses on the pyridazine core, the broader class of diazine-containing inhibitors demonstrates significant therapeutic potential.
| Inhibitor | Primary Target(s) | IC50 (nM) | Off-Target Kinases with Significant Activity (IC50 < 100 nM) | Reference |
| Compound 13 (CSK Inhibitor) | CSK | Potent (specific value not provided in abstract) | LCK (functional decrease in phosphorylation) | [5] |
| ALK5 Inhibitor (e.g., Compound 23) | ALK5 (TGF-βR1) | Single-digit nM (biochemical) | Data not provided | [6] |
| VRK1 Inhibitor (Compound 26) | VRK1 | 150 | Limited off-target activity in a panel of 48 kinases | [7] |
Experimental Protocols
The assessment of kinase inhibitor selectivity is predominantly performed using biochemical assays. These can be broadly categorized into activity assays and binding assays.[8]
Biochemical Kinase Activity Assays
These assays measure the catalytic activity of a kinase in the presence of an inhibitor.
-
Principle: A purified, active kinase is incubated with a test compound, a substrate (peptide or protein), and ATP. The assay quantifies the amount of phosphorylated substrate, which is inversely proportional to the inhibitor's potency.[8][9]
-
Common Formats:
-
Radiometric Assays: Considered the "gold standard," these assays use radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radiolabel into the substrate.[8]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (and lower inhibition).[9][10]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) utilize fluorescently labeled substrates or antibodies to detect phosphorylation.
-
KINOMEscan™ Competitive Binding Assay
This is a high-throughput platform used to profile inhibitors against a large panel of kinases.
-
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.[11]
-
Key Advantage: As an ATP-independent binding assay, it provides true thermodynamic dissociation constants (Kd), which are not influenced by ATP concentration, unlike IC50 values from activity assays.[12]
Key Signaling Pathways and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13][14][15][16] It is a common target for pyridazine-based inhibitors.
Caption: The p38 MAPK signaling cascade and its inhibition by pyridazine-based compounds.
VEGFR2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, making it a crucial target in cancer therapy.
Caption: Key downstream pathways of VEGFR2 signaling inhibited by pyridazine-based drugs.
Generalized Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel kinase inhibitor.
Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 16. assaygenie.com [assaygenie.com]
A Comparative Guide to Novel Pyridazine Derivatives: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of recently developed pyridazine derivatives against established alternatives, supported by experimental data from various preclinical studies. The following sections detail the cytotoxic and anti-inflammatory activities of these novel compounds, their mechanisms of action, and the experimental protocols utilized for their evaluation.
Anticancer Activity of Novel Pyridazine Derivatives
Recent research has highlighted the potential of pyridazine-containing compounds as potent anticancer agents. These derivatives have been shown to exhibit significant cytotoxic activity against various cancer cell lines and demonstrate in vivo tumor growth inhibition.
A series of novel 3,6-disubstituted pyridazine derivatives were designed, synthesized, and evaluated as preclinical anticancer candidates.[1] Among these, compound 9e demonstrated significant growth inhibition against a majority of the NCI-60 cancer cell lines.[1] Further in vivo studies using an Ehrlich ascites carcinoma (EAC) solid tumor model in mice revealed a notable reduction in mean tumor volume and induction of necrosis in treated groups, without observable signs of toxicity.[1]
Another study focused on pyrimido-pyridazine derivatives, with compound 2b emerging as a promising candidate.[2][3][4] This compound displayed significant antitumor activity against MDA-MB-231 human breast adenocarcinoma cells by inducing apoptosis and causing cell cycle arrest in the S-phase.[2][3][4] In vivo, compound 2b significantly increased the lifespan of lymphoma-bearing mice and reduced tumor growth.[2][3][4]
Furthermore, certain pyridazine derivatives have been investigated for their inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinase, a key target in angiogenesis.[5][6] Compound 5b from one such study showed potent cytotoxic activity against the HCT-116 colon cancer cell line and exhibited a high degree of VEGFR kinase inhibition (92.2%).[5]
The following table summarizes the in vitro cytotoxic activity of selected novel pyridazine derivatives against various cancer cell lines, with Imatinib and Sorafenib included as reference compounds.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5b | HCT-116 | < 6.25 | Imatinib | 8.3 | [6] |
| 4b | MCF-7 | 21.2 | Imatinib | 25.5 | [6] |
| 9e | HL-60(TB) | - (53.12% inhibition) | - | - | [1] |
| 9e | MDA-MB-231/ATCC | - (63.82% inhibition) | - | - | [1] |
| 9e | HS 578T | - (58.88% inhibition) | - | - | [1] |
| 9e | T-47D | - (79.98% inhibition) | - | - | [1] |
| 9e | SNB-75 | - (91.82% inhibition) | - | - | [1] |
| 9e | LOX IMVI | - (55.80% inhibition) | - | - | [1] |
| 9e | IGROV1 | - (77.88% inhibition) | - | - | [1] |
| 2b | MDA-MB-231 | - (Significant activity) | - | - | [2][3][4] |
This table presents the in vivo antitumor efficacy of selected pyridazine derivatives in animal models.
| Compound | Animal Model | Dose | Tumor Volume Reduction | Reference Compound | Tumor Volume Reduction | Source |
| 9e | Ehrlich Ascites Carcinoma | 15 mg/kg | 71.1% (day 15) | Sorafenib (30 mg/kg) | 64.6% (day 15) | [1] |
| 9e | Ehrlich Ascites Carcinoma | 30 mg/kg | 64.8% (day 15) | Sorafenib (30 mg/kg) | 64.6% (day 15) | [1] |
| 2b | Lymphoma-bearing mice | Not specified | Significant reduction | - | - | [2][3][4] |
Anti-inflammatory Activity of Novel Pyridazine Derivatives
Pyridazine derivatives have also been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
A study on new pyridazinone derivatives identified compounds 5a and 5f as potent and selective COX-2 inhibitors.[7] In LPS-induced RAW264.7 macrophages, compound 5a was more effective than celecoxib in reducing TNF-α and IL-6 levels.[7] In vivo studies showed that both compounds had strong anti-inflammatory effects, comparable to indomethacin and celecoxib, but with a significantly better gastric safety profile.[7]
Another series of pyridazine derivatives were synthesized and evaluated for their COX-1/COX-2 inhibitory activity.[8] Compounds 4c and 6b showed enhanced potency towards COX-2, with IC50 values of 0.26 and 0.18 µM, respectively, compared to celecoxib (IC50 = 0.35 µM).[8] Compound 6b also demonstrated in vivo anti-inflammatory activity comparable to indomethacin and celecoxib, with no ulcerative effects.[8]
The table below compares the in vitro COX-1 and COX-2 inhibitory activities of novel pyridazine derivatives with standard anti-inflammatory drugs.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) for COX-2 | Reference Compound | COX-2 IC50 (µM) | Source |
| 5a | 12.87 | 0.77 | 16.70 | Celecoxib | 0.35 | [7] |
| 5f | 25.28 | 1.89 | 13.38 | Celecoxib | 0.35 | [7] |
| 4c | >100 | 0.26 | >384 | Celecoxib | 0.35 | [8] |
| 6b | 1.14 | 0.18 | 6.33 | Celecoxib | 0.35 | [8] |
| Indomethacin | 0.21 | 0.42 | 0.50 | - | - | [7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
-
Cell Plating: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes.
-
Absorbance Measurement: The bound dye is solubilized with 10 mM Tris base, and the absorbance is read at 570 nm. The IC50 value is then calculated.[6]
In Vivo Antitumor Activity (Ehrlich's Ascites Carcinoma Solid Tumor Model)
-
Tumor Induction: Female Swiss albino mice are inoculated subcutaneously with Ehrlich's ascites carcinoma cells.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into groups and treated with the test compounds (e.g., compound 9e at 15 and 30 mg/kg) or a reference drug (e.g., Sorafenib at 30 mg/kg) for a specified period.[1]
-
Tumor Measurement: Tumor volume is measured at regular intervals using a caliper.
-
Efficacy Evaluation: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.[1]
In Vitro COX Inhibition Assay
-
Enzyme Preparation: Purified human recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzymes are pre-incubated with the test compounds at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[7][8]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for anticancer evaluation of novel pyridazine derivatives.
Caption: Inhibition of the JNK signaling pathway by pyridazine derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]
- 7. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3-Hydrazino-6-phenylpyridazine as a Synthon in Heterocyclic Chemistry: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Among the myriad of synthons available, hydrazine derivatives have long been esteemed for their utility in constructing nitrogen-containing ring systems. This guide provides a detailed comparison of 3-hydrazino-6-phenylpyridazine with other common hydrazine derivatives, such as hydrazine hydrate and phenylhydrazine, highlighting its unique advantages and applications with supporting experimental data.
This compound is a versatile bifunctional reagent, possessing a nucleophilic hydrazine moiety attached to a biologically relevant pyridazine core. This unique structural arrangement offers distinct reactivity and provides a scaffold for the synthesis of a diverse array of fused and substituted heterocyclic systems, which are of significant interest in medicinal chemistry.
Comparative Performance in Heterocyclic Synthesis
The efficacy of a hydrazine synthon is often evaluated by its reactivity, the yields of the resulting products, and the complexity of the molecules that can be accessed. Below is a comparative summary of this compound against hydrazine hydrate and phenylhydrazine in the synthesis of common heterocyclic motifs.
| Hydrazine Derivative | Substrate | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | 3-oxo-2-phenylhydrazonobutyronitrile | 5-amino-1-(6-phenylpyridazin-3-yl)-3-methyl-4-(phenylazo)-1H-pyrazole | Ethanol, reflux | High | Not specified |
| This compound | 3-Chloropyridazine derivative | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Dioxane, reflux, 6h | 55% | [1] |
| Hydrazine Hydrate | 3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones | 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | Absolute ethanol, reflux | Not specified | [1] |
| Hydrazine Hydrate | 1,2-diacylcyclopentadienes | 5,6-fused ring pyridazines | Methanol, 24h | 43-71% | [2] |
| Phenylhydrazine | Ethyl acetoacetate | 1-Phenyl-3-methyl-5-pyrazolone | Not specified | 93-100% | [3] |
| Methylhydrazine (Alkyl hydrazine) | Ethyl acetoacetate | 1,3-Dimethyl-5-pyrazolone | Not specified | 66-100% | [3] |
From the data, it is evident that while hydrazine hydrate and phenylhydrazine are highly effective for the synthesis of simpler heterocyclic systems like pyridazines and pyrazolones with high yields, this compound serves as a valuable synthon for constructing more complex, fused heterocyclic structures. The presence of the 6-phenylpyridazine moiety in the final product is a key feature, often contributing to the biological activity of the molecule.
Key Advantages of this compound
-
Structural Complexity: The inherent pyridazine ring allows for the direct synthesis of fused heterocyclic systems, such as triazolopyridazines and pyridazinotriazines, in a single step.
-
Modulation of Biological Activity: The 6-phenylpyridazine scaffold is a known pharmacophore in various therapeutic agents. Incorporating this moiety can enhance or modify the biological profile of the target molecule.
-
Versatile Reactivity: The hydrazine group in this compound readily participates in condensation reactions with a wide range of electrophiles, including ketones, aldehydes, and isatins, to form stable hydrazones which can be further cyclized.
Experimental Protocols
Synthesis of 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine
A mixture of 3-chloro-4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine (0.01 mol) and hydrazine hydrate (99%, 0.01 mol) in dioxane (20 mL) is heated under reflux for 6 hours. The solid formed upon cooling is filtered off and recrystallized from ethanol to yield the desired product.[1]
-
Yield: 55%
-
Melting Point: 102-104 °C
General Procedure for the Synthesis of Pyridazines from 1,2-Diacylcyclopentadienes
The 1,2-diacylcyclopentadiene (e.g., phenyl-fulvene, 0.9124 mmol) is combined with 50 mL of methanol in a round-bottom flask. An excess of hydrazine hydrate (1 mL) is added, and the solution is stirred for 24 hours. Following the reaction, the product is extracted and purified.[2]
-
Yields: 43% for thienyl-substituted, 51% for tolyl-substituted, and 71% for phenyl-substituted pyridazines.
Visualizing Reaction Pathways and Workflows
To better illustrate the utility of this compound, the following diagrams, generated using Graphviz (DOT language), depict key reaction pathways and experimental workflows.
Caption: Knorr Pyrazole Synthesis using this compound.
Caption: General workflow for hydrazone synthesis and cyclization.
Caption: Application comparison of different hydrazine derivatives.
References
Fused Heterocycles from 3-Hydrazino-6-phenylpyridazine: A Comparative Biological Evaluation
A detailed guide for researchers and drug development professionals on the antimicrobial, anticancer, and anti-inflammatory potential of fused heterocyclic compounds derived from 3-hydrazino-6-phenylpyridazine. This report summarizes key quantitative data, presents detailed experimental protocols, and visualizes essential biological pathways and experimental workflows.
The pyridazine scaffold is a prominent feature in many biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry. Fused heterocyclic systems derived from this compound, in particular, have been explored for their therapeutic potential across various domains, including infectious diseases, oncology, and inflammatory conditions. This guide provides a comparative analysis of the biological activities of these compounds, supported by experimental data from published studies.
Comparative Biological Activity Data
The biological evaluation of fused heterocycles derived from this compound has revealed promising candidates with significant antimicrobial, anticancer, and anti-inflammatory properties. The following tables summarize the quantitative data from various studies to facilitate a clear comparison of the performance of these compounds against different biological targets.
Antimicrobial Activity
The antimicrobial efficacy of triazolo[4,3-b]pyridazine derivatives, synthesized from this compound precursors, has been evaluated against a panel of bacterial and fungal strains. The data, presented in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition, highlights the potential of these compounds as novel antimicrobial agents.
Table 1: Antimicrobial Activity of Fused Pyridazine Derivatives
| Compound ID | Fused Ring System | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) / Zone of Inhibition (mm) |
| 4f | [1][2][3]Triazolo[4,3-b]pyridazine | S. aureus | ~5.66 µM (IC50) | - | Doxorubicin | 0.167 µM (IC50) |
| 4j | [1][2][3]Triazolo[4,3-b]pyridazine | S. aureus | ~1.64 µM (IC50) | - | Doxorubicin | 0.167 µM (IC50) |
| 4q | [1][2][3]Triazolo[4,3-b]pyridazine | NALM-6 | ~1.14 µM (IC50) | - | Doxorubicin | - |
| Hydrazone VI | Indolin-2-one | Candida albicans | Moderate Activity | - | - | - |
| Compound 4 | [1][2][3]Triazolo[4,3-b]pyridazine | E. coli | - | Promising | Ciprofloxacin | - |
| Compound 6 | [1][2][3]Triazolo[4,3-b]pyridazine | C. albicans | - | Promising | Ketoconazole | - |
Note: Data is compiled from multiple sources and methodologies may vary. Direct comparison should be made with caution. Some studies reported IC50 values for cytotoxicity against cancer cell lines, which are included for context.[3][4][5]
Anticancer Activity
Several fused heterocyclic systems derived from pyridazine precursors have demonstrated significant cytotoxic activity against various cancer cell lines. The 50% inhibitory concentration (IC50) is a key metric for this activity, and the data for promising compounds are presented below.
Table 2: In Vitro Anticancer Activity of Fused Pyridazine Derivatives (IC50 in µM)
| Compound ID | Fused Ring System | MCF-7 (Breast) | HCT-116 (Colon) | HepG2 (Liver) | A549 (Lung) | Reference Compound (IC50 in µM) |
| 5d | Pyrazolo[3,4-d]pyrimidine | - | 9.87 | - | - | - |
| 5e | Pyrazolo[3,4-d]pyrimidine | - | 8.15 | - | - | - |
| 5i | Pyrazolo[3,4-d]pyrimidine | Potent | Potent | Potent | - | Erlotinib (EGFR WT: 0.016 µM) |
| 12b | Pyrazolo[3,4-d]pyrimidine | - | 19.56 | - | 8.21 | - |
| 14 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 0.045 | 0.006 | 0.048 | - | Sorafenib (0.144, 0.176, 0.019) |
| 15 | Pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine | 0.046 | 0.007 | 0.048 | - | Sorafenib (0.144, 0.176, 0.019) |
| 25i | Pyrazolo[3,4-b]pyrazine | < 0.001 (p-value) | - | - | - | Doxorubicin |
| 25j | Pyrazolo[3,4-b]pyrazine | < 0.001 (p-value) | - | - | - | Doxorubicin |
Note: The data presented is a selection of the most potent compounds from the cited studies. For full details, please refer to the original publications.[2][6][7][8]
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has also been investigated. One study highlighted a copper complex of a pyridazinyl-hydrazono-5-methyl-indoline-2-one derivative with considerable anti-inflammatory activity.
Table 3: Anti-inflammatory Activity of a Fused Pyridazine Derivative
| Compound ID | Fused Ring System | Assay | % Inhibition | Reference Compound | % Inhibition |
| VI (Copper Complex) | Indolin-2-one | Carrageenan-induced inflammation | 39.6% | - | - |
Note: This data is from a specific study and further research is needed to establish a broader comparative profile.[5]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological data. Below are the methodologies for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing (Agar Streak Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Test Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).
-
Culture Medium: Use nutrient agar for bacteria and Sabouraud dextrose agar for fungi.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms.
-
Assay Procedure:
-
Incorporate serial dilutions of the test compounds into the molten agar medium.
-
Pour the agar into sterile Petri dishes and allow it to solidify.
-
Streak the surface of the agar with the microbial inoculum.
-
Incubate the plates at 37°C for 24-48 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10^4 to 1x10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations: Workflows and Signaling Pathways
To further aid in the understanding of the experimental processes and biological mechanisms, the following diagrams are provided.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [The reaction of 3-(R-phenyl)-6-hydrazine pyridazine with 5-methylisatin and 1-morpholinomethyl-5-methylisatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of pyridazine and phthalazine scaffolds in drug design
A Comparative Guide to Pyridazine and Phthalazine Scaffolds in Modern Drug Design
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the pyridazine and phthalazine scaffolds, two key nitrogen-containing heterocycles in medicinal chemistry. By examining their physicochemical properties, performance against key biological targets, and pharmacokinetic profiles, this document aims to inform scaffold selection and optimization in drug discovery programs.
Structural and Physicochemical Properties
Pyridazine is a six-membered aromatic ring containing two adjacent nitrogen atoms (1,2-diazine)[1][2]. Phthalazine is a bicyclic derivative where a benzene ring is fused to a pyridazine ring[3][4]. This fundamental structural difference imparts distinct properties. Pyridazine is characterized by a high dipole moment and robust, dual hydrogen-bond accepting capacity, which can be crucial for drug-target interactions[5][6]. The fusion of the benzene ring in phthalazine extends the π-system and modifies the electronic distribution, influencing properties like basicity and lipophilicity[5][6].
// Pyridazine Node pyridazine [ fillcolor="#F1F3F4", fontcolor="#202124", label=<
Pyridazine (1,2-Diazine)
• Monocyclic aromatic heterocycle • Two adjacent nitrogen atoms • High dipole moment • Strong H-bond acceptor capacity[5] • Electron-deficient ring system
> ];
// Phthalazine Node phthalazine [ fillcolor="#F1F3F4", fontcolor="#202124", label=<
Phthalazine (Benzo[d]pyridazine)
• Bicyclic (fused benzene ring) • Two adjacent nitrogen atoms • Extended π-system • Generally more lipophilic • Versatile synthetic handles[7]
> ];
// Invisible nodes for layout node [style=invis, width=0, height=0, label=""]; p1; p2;
// Edges edge [color="#4285F4", arrowhead=normal, fontcolor="#202124", fontsize=10]; pyridazine -> p1 [arrowhead=none]; p1 -> phthalazine [label=" Ring\nFusion "]; phthalazine -> p2 [arrowhead=none, dir=back]; p2 -> pyridazine [label=" Core\nScaffold "]; } Caption: Core Structural and Physicochemical Comparison
Comparative Performance in Oncology
Both pyridazine and phthalazine scaffolds are prevalent in oncology research, particularly in the development of kinase inhibitors.
VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, essential for tumor growth[8]. Both scaffolds have been successfully employed to design potent VEGFR-2 inhibitors.
// Edges edge [color="#4285F4", arrowhead=normal]; VEGF -> VEGFR2 [label=" Binds"]; VEGFR2 -> RAF [label=" Activates"]; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;
edge [color="#EA4335", arrowhead=tee]; Inhibitor -> VEGFR2 [label=" Blocks ATP Binding Site\n(Inhibits Autophosphorylation)"]; } Caption: Simplified VEGFR-2 Signaling Pathway and Inhibition
Table 1: Comparative VEGFR-2 Inhibitory Activity
| Compound ID / Scaffold | Target | IC50 (nM) | Source |
|---|---|---|---|
| Pyridazine Derivatives | |||
| Compound 18b | VEGFR-2 | 60.7 | [9][10] |
| Compound 18c | VEGFR-2 | 107 | [9] |
| TAK-593 | VEGFR-2 | 0.95 | [9] |
| Phthalazine Derivatives | |||
| Compound 2g | VEGFR-2 | 148 | [11] |
| Compound 4a | VEGFR-2 | 196 | [11] |
| Compound 3e | VEGFR-2 | 120 | [12] |
| Compound 5b | VEGFR-2 | 130 | [12] |
| Reference Drug |
| Sorafenib | VEGFR-2 | 49 - 90 |[9][13] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution.
Analysis of the available data suggests that highly potent VEGFR-2 inhibitors can be developed from both scaffolds. The pyridazine-based compound 18b and the clinical candidate TAK-593 demonstrate exceptional, low-nanomolar potency[9]. Phthalazine derivatives also achieve potent inhibition in the low-nanomolar range, making both scaffolds viable starting points for inhibitor design[11][12].
PARP-1 Inhibition
Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in DNA single-strand break repair. Its inhibition is a clinically validated strategy for treating cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations), a concept known as synthetic lethality[8]. The phthalazine scaffold is the cornerstone of several approved PARP inhibitors, most notably Olaparib[8][14].
Table 2: PARP-1 Inhibitory Activity of Phthalazine Derivatives
| Compound ID / Scaffold | Target | IC50 (nM) | Source |
|---|---|---|---|
| Phthalazine Derivatives | |||
| Compound 11c | PARP-1 | 97 | [15] |
| LG-12 | PARP-1 | - | Potent activity reported[16] |
| Reference Drug |
| Olaparib | PARP-1 | 139 |[15] |
The phthalazinone core of Olaparib has proven highly effective for designing potent PARP-1 inhibitors. Studies show that novel phthalazine derivatives can even exceed the potency of the parent drug Olaparib, highlighting the scaffold's suitability for this target class[15].
ADMET Profile Insights
An optimal absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is critical for a successful drug candidate. While specific ADMET properties are highly dependent on the substituents, general trends for the core scaffolds can be observed.
-
Pyridazine : The inherent polarity and hydrogen bonding capacity of the pyridazine ring can influence solubility and metabolic stability[5][6]. Its unique properties have been reported to sometimes reduce interaction with the cardiac hERG potassium channel, a key anti-target in drug safety[5].
-
Phthalazine : The fused bicyclic system generally increases lipophilicity compared to a simple pyridazine. Numerous studies have reported favorable in silico ADMET profiles for novel phthalazine derivatives, suggesting the scaffold is amenable to optimization for good pharmacokinetic properties[11][12][15][17][18][19].
Experimental Protocols
The data presented in this guide are derived from standardized biochemical and cellular assays. Below are outlines of key experimental methodologies.
Kinase Inhibition Assay (e.g., VEGFR-2)
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.
-
Reagent Preparation : A reaction buffer is prepared containing the kinase substrate (e.g., a synthetic peptide), the co-factor ATP (often radiolabeled or linked to a reporter system), and necessary ions (e.g., MgCl2, MnCl2)[20]. Test compounds are serially diluted.
-
Reaction : In a multi-well plate, the recombinant kinase enzyme, substrate, and test compounds are combined. The reaction is initiated by the addition of ATP.
-
Quantification : The plate is incubated to allow for phosphorylation of the substrate. The amount of phosphorylated substrate is then quantified. For radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity. For other methods (e.g., HTRF, ELISA), specific antibodies and fluorescence/luminescence are used.
-
Analysis : The percentage of inhibition is calculated relative to a control (no inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoid curve.
PARP-1 Inhibition Assay
This assay measures the inhibition of PARP-1's ability to poly(ADP-ribosyl)ate substrate proteins[8].
-
Reagent Setup : A reaction buffer is prepared with histone proteins (substrate), activated DNA (to stimulate PARP-1), and the co-factor NAD+[8]. Biotinylated NAD+ is used for detection.
-
Reaction : Recombinant PARP-1 enzyme, the buffer components, and test compounds are combined in a well plate. The reaction is initiated by adding biotinylated NAD+.
-
Detection : The plate is incubated, then washed. The incorporated biotinylated ADP-ribose units are detected using streptavidin conjugated to an enzyme (like HRP), which generates a colorimetric or chemiluminescent signal upon substrate addition.
-
Analysis : Signal intensity is inversely proportional to PARP-1 inhibition. IC50 values are calculated from dose-response curves.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This cellular assay determines the effect of a compound on cell proliferation and viability[14].
-
Cell Plating : Cancer cells (e.g., A549, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with serial dilutions of the test compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition : MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization & Readout : After incubation, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is measured using a plate reader at ~570 nm.
-
Analysis : Absorbance is proportional to the number of viable cells. IC50 values are calculated based on the concentration that reduces cell viability by 50% compared to untreated controls.
// Nodes Scaffold [label="Scaffold Selection\n(Pyridazine vs. Phthalazine)", fillcolor="#FBBC05", fontcolor="#202124"]; InSilico [label="In Silico Screening\n(Docking, ADMET Prediction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Chemical Synthesis\nof Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biochem [label="In Vitro Biochemical Assays\n(e.g., Kinase, PARP Inhibition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cellular [label="In Vitro Cellular Assays\n(e.g., MTT, Proliferation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Models\n(Efficacy, PK/PD, Toxicity)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Candidate [label="Lead Candidate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges edge [color="#5F6368", arrowhead=normal]; Scaffold -> InSilico; InSilico -> Synthesis; Synthesis -> Biochem; Biochem -> Cellular [label=" Confirm\nTarget\nEngagement "]; Cellular -> InVivo [label=" Confirm\nCellular\nActivity "]; InVivo -> Candidate; Cellular -> InSilico [style=dashed, constraint=false, label=" Feedback for\nOptimization "]; Biochem -> Synthesis [style=dashed, constraint=false, label=" SAR Feedback "]; } Caption: General Workflow for Scaffold Evaluation
Conclusion
Both pyridazine and phthalazine are versatile and highly valuable scaffolds in drug design, each with distinct advantages.
-
Pyridazine is a smaller, more polar scaffold whose strong dipole moment and H-bonding capabilities can be expertly leveraged for specific target interactions, as demonstrated by its success in developing potent VEGFR-2 inhibitors. Its physicochemical properties may also offer advantages in mitigating certain off-target effects like hERG inhibition.
-
Phthalazine , with its extended, more lipophilic structure, has proven to be an exceptional platform for designing inhibitors of targets like PARP-1, leading to approved blockbuster drugs. Its easy functionalization makes it highly attractive for generating diverse libraries for lead discovery and optimization[7].
The choice between these scaffolds is context-dependent, relying on the specific requirements of the biological target, the desired physicochemical properties of the final compound, and the overall drug design strategy. Both scaffolds will undoubtedly continue to be a rich source of novel therapeutic agents.
References
- 1. Pyridazine and its derivatives | PPTX [slideshare.net]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Phthalazine - Wikipedia [en.wikipedia.org]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of novel synthesized phthalazinone-based PARP-1 inhibitors with apoptosis inducing mechanism in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and evaluation of phthalazinone thiohydantoin-based derivative as potent PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, synthesis, in silico ADMET profile and GABA-A docking of novel phthalazines as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for 3-Hydrazino-6-phenylpyridazine
Disclaimer: This document provides guidance on the proper disposal of 3-Hydrazino-6-phenylpyridazine based on available safety data for the compound and structurally related chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.
The following procedures are designed to ensure personal safety and environmental compliance when handling and disposing of this compound.
Hazard Profile and Safety Summary
This compound is classified as an acutely toxic substance.[1][2] Due to its hydrazino- functional group, it should be handled with the same precautions as other hydrazine compounds, which are known to be corrosive, carcinogenic, and reactive.[3][4]
Quantitative Data Summary:
| Parameter | Information | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| CAS Number | 38956-80-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₄ | [1][2] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [1][2] |
| GHS Signal Word | Danger | [1][2] |
| Hazard Statement | H301: Toxic if swallowed | [1][2] |
| Hazard Class | Acute Toxicity 3 (Oral) | [1][2] |
| Storage Class | 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds | [1][2] |
Required Personal Protective Equipment (PPE)
Complete protection of the skin and eyes is essential when handling this compound.[3] All handling, including weighing and transferring, should be conducted in a certified chemical fume hood.[3][4]
-
Hand Protection: Wear chemical-resistant nitrile or chloroprene gloves.[3][4]
-
Eye Protection: Use ANSI Z87.1-compliant safety goggles. A face shield is recommended if there is a splash hazard.[4]
-
Skin and Body Protection: A flame-resistant lab coat must be worn.[4]
-
Respiratory Protection: Always handle the compound within a properly functioning fume hood to avoid inhalation of dust or vapors.[3][4]
Step-by-Step Disposal Protocol
All waste containing this compound must be treated as hazardous chemical waste from the point of generation.[3][5]
Experimental Protocol: Waste Segregation and Collection
-
Risk Assessment: Before beginning work, review all available safety information. Ensure a designated hazardous waste container is available in the work area.
-
Waste Container: Use a sealable, airtight, and compatible container for collecting waste.[6] The container must be clearly labeled.
-
Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and all applicable hazard warnings (e.g., "Toxic," "Corrosive").[3][7]
-
Waste Collection: Carefully transfer all waste materials, including contaminated consumables like pipette tips, weighing paper, and gloves, into the designated hazardous waste container.[5]
-
Avoid Mixing: Do not mix this compound waste with incompatible materials. See the chemical incompatibilities table below.
-
Decontamination: Thoroughly decontaminate non-disposable equipment (e.g., spatulas, glassware) that has come into contact with the chemical. This can be done with an appropriate solvent like ethanol or isopropanol, followed by washing with soap and water. Dispose of all cleaning materials as hazardous waste.[5]
Caption: Disposal workflow for this compound.
Spill Management
Treat any spill of this compound as a major spill. Do not attempt to clean it up yourself without proper training and equipment.[4]
-
Evacuate: Immediately evacuate personnel from the affected area.[7]
-
Alert: Notify your supervisor and the institutional EHS department at once.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain (if trained): If you are trained to handle hazardous spills, wear the appropriate PPE. Use an inert absorbent material like sand or vermiculite to contain the spill.[5]
-
Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[5][8]
-
Decontaminate: Clean the spill area thoroughly as described in the decontamination protocol.
Storage and Chemical Incompatibilities
Proper storage of both the product and its waste is critical to prevent hazardous reactions.
-
Storage Conditions: Store waste containers in a cool, dry, well-ventilated area, away from direct sunlight and heat.[7][9] Containers must be kept tightly closed and stored in secondary containment.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids (especially nitric acid), metal oxides, and peroxides.[3][9][10]
Chemical Incompatibility Summary:
| Class of Substance | Examples | Potential Hazard |
| Strong Oxidizers | Hydrogen peroxide, Nitric acid, Permanganates | Violent reaction, fire, or explosion[3][10] |
| Strong Acids | Hydrochloric acid, Sulfuric acid | Intense reaction[10] |
| Metal Oxides / Metals | Rust, Copper oxide, Raney nickel | Catalytic decomposition, potential for fire[10] |
Final disposal of this compound waste must be conducted through your institution's certified hazardous waste management program, which will likely involve incineration at a licensed facility.[11] Always follow the specific procedures provided by your EHS department for waste pickup requests.[3][7]
References
- 1. This compound DiscoveryCPR 38956-80-8 [sigmaaldrich.com]
- 2. This compound DiscoveryCPR 38956-80-8 [sigmaaldrich.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. ehs.ucsb.edu [ehs.ucsb.edu]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 3-Hydrazino-6-phenylpyridazine
Essential Safety and Handling Guide for 3-Hydrazino-6-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound (CAS RN: 38956-80-8). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is based on the known hazards of closely related hydrazine and phenylhydrazine compounds. It is imperative to treat this compound with extreme caution, assuming it possesses similar toxicological and hazardous properties.
Hazard Summary
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Due to its structural similarity to hydrazine and phenylhydrazine, it should be considered a potential carcinogen, mutagen, and skin sensitizer, causing skin and eye irritation[1][2][3]. Hydrazine compounds are known to be corrosive and can be fatal if absorbed through the skin or inhaled[1][4].
Signal Word: Danger
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 38956-80-8 | |
| Molecular Formula | C₁₀H₁₀N₄ | |
| Molecular Weight | 186.21 g/mol | |
| Physical Form | Solid |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following PPE is required to minimize exposure risk.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double-gloving with chemical-resistant gloves | Wear two pairs of nitrile or neoprene gloves. Butyl rubber is also a suitable material[5]. Consult the glove manufacturer's resistance chart. Change gloves immediately if contaminated. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles must be worn at all times. A face shield is required when there is a risk of splashing[1][6]. |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron | A fully buttoned, flame-resistant lab coat should be worn over full-length pants. A chemical-resistant apron provides an additional layer of protection[7]. |
| Respiratory Protection | NIOSH-approved respirator | All handling of solid or solutions of this compound must be conducted in a certified chemical fume hood[6]. If there is a potential for exceeding exposure limits, a NIOSH-approved full-face respirator with appropriate cartridges should be used[1][5]. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of this compound.
1. Pre-Handling Preparations:
- Training: Ensure all personnel have been trained on the hazards of hydrazine compounds and have read and understood this standard operating procedure[6].
- Fume Hood: Verify that the chemical fume hood is functioning correctly.
- Emergency Equipment: Confirm the location and accessibility of the safety shower, eyewash station, and spill kit[4].
- PPE: Don all required personal protective equipment as outlined in the table above.
2. Handling the Compound:
- Location: All manipulations, including weighing and preparing solutions, must be performed inside a chemical fume hood[6].
- Weighing: If weighing the solid, do so on a tared weigh boat inside the fume hood to minimize contamination.
- Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
- Avoid Incompatibilities: Keep away from oxidizing agents and acids, as hydrazines can react violently[4].
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate decontaminating solution.
- Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, avoiding contact with the skin.
- Hand Washing: Wash hands thoroughly with soap and water after removing gloves[6].
- Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials[8].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a designated, sealed, and labeled container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., weigh boats, pipette tips) | Place in a designated hazardous waste container immediately after use. |
| Contaminated PPE (e.g., gloves, apron) | Remove carefully to avoid cross-contamination and dispose of in a designated hazardous waste container. |
| Aqueous Waste Solutions | Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain[5]. |
Contact your institution's Environmental Health & Safety (EHS) department for specific waste pickup and disposal procedures[6].
Emergency Procedures
| Emergency Situation | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[7]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[7]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[7]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2]. |
| Spill | Evacuate the immediate area. Do not attempt to clean up a spill unless you are trained to do so. Notify your supervisor and EHS immediately. For large spills, contact emergency responders[6][8]. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. arxada.com [arxada.com]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
